molecular formula C9H10BrNO3S B583860 S-(4-Bromophenyl)cysteine sulfoxide CAS No. 152406-99-0

S-(4-Bromophenyl)cysteine sulfoxide

Número de catálogo: B583860
Número CAS: 152406-99-0
Peso molecular: 292.147
Clave InChI: RMEPGYSIRTUMIL-CYQMCQFNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-(4-Bromophenyl)cysteine sulfoxide is a key metabolite in the study of specialized enzymatic pathways. Research indicates it serves as a precursor for the enzymatic formation of thiol metabolites, such as p-bromothiophenol, and the corresponding cysteine conjugate, S-(p-bromophenyl)-L-cysteine. This transformation is facilitated in vitro by systems including isolated hepatocytes and purified cysteine conjugate beta-lyases . The studied pathway involves C-S bond cleavage, leading to the liberation of sulfenic acid and the corresponding thiol. This mechanism is of significant research interest for understanding the in vivo generation of potentially toxic intermediates and products from cysteine conjugates . As a cysteine sulfoxide derivative, this compound belongs to a class of sulfur-rich, non-protein amino acids that are precursors to various bioactive molecules, enabling investigations into sulfur metabolism and its broader implications .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

152406-99-0

Fórmula molecular

C9H10BrNO3S

Peso molecular

292.147

Nombre IUPAC

(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid

InChI

InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1

Clave InChI

RMEPGYSIRTUMIL-CYQMCQFNSA-N

SMILES

C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br

Sinónimos

S-(4-bromophenyl)cysteine sulfoxide

Origen del producto

United States
Foundational & Exploratory

Analytical Characterization of S-(4-Bromophenyl)cysteine Sulfoxide: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

In the specialized field of xenobiotic metabolism and biomarker discovery, the precise identification of downstream biotransformation products is paramount. S-(4-Bromophenyl)cysteine sulfoxide is a critical phase II/III metabolite derived from brominated aromatic compounds, such as bromobenzene. This technical guide provides an authoritative framework on the exact mass characteristics, physicochemical properties, and self-validating analytical workflows required to isolate and quantify this specific sulfoxide metabolite using High-Resolution Accurate Mass (HRAM) spectrometry.

Chemical Identity & Physicochemical Parameters

Average molecular weight (MW) relies on the weighted average of naturally occurring isotopes, making it useful for bulk stoichiometric calculations. However, in modern mass spectrometry, monoisotopic exact mass —calculated using the mass of the most abundant, stable isotope of each element—is the definitive metric for structural identification[1].

Table 1: Fundamental Chemical Properties

ParameterValueCausality / Analytical Significance
Molecular Formula C9H10BrNO3SDefines the elemental composition required for exact mass calculation.
Average Molecular Weight 292.15 g/mol Used for bulk standard preparation and molarity calculations[1].
Monoisotopic Exact Mass 290.95648 DaCritical for eliminating isobaric interference in HRAM analysis[2].
Protonated Adduct [M+H]+ m/z 291.9638The primary target ion generated during positive Electrospray Ionization (ESI+).
Biotransformation Causality & The Sulfoxidation Pathway

Understanding why S-(4-Bromophenyl)cysteine sulfoxide forms in vivo is essential for predicting its presence in biological matrices. The causality lies in the mammalian detoxification cascade. Bromobenzene undergoes cytochrome P450-mediated epoxidation, followed by rapid glutathione conjugation to prevent macromolecular binding.

After sequential cleavage by γ-glutamyl transpeptidase and dipeptidases in the kidney, the resulting S-(4-bromophenyl)cysteine is susceptible to further oxidation. Flavin-containing monooxygenases (FMOs) oxidize the thioether sulfur to a sulfoxide, significantly increasing the molecule's hydrophilicity to facilitate renal excretion[3].

MetabolicPathway BB Bromobenzene Epoxide Bromobenzene- 3,4-oxide BB->Epoxide CYP450 Oxidation GSH S-(4-Bromophenyl) glutathione Epoxide->GSH Glutathione S-Transferase Cys S-(4-Bromophenyl) cysteine GSH->Cys Peptidases (Cleavage) Sulfoxide S-(4-Bromophenyl) cysteine sulfoxide Cys->Sulfoxide FMO (Sulfoxidation)

Metabolic cascade of bromobenzene to S-(4-Bromophenyl)cysteine sulfoxide.

Analytical Paradigm: Molecular Weight vs. Exact Mass

For S-(4-Bromophenyl)cysteine sulfoxide, relying on nominal mass (m/z 291 or 292) in complex biological fluids invites severe isobaric interference from thousands of endogenous metabolites. By utilizing the exact monoisotopic mass (290.95648 Da)[2], analysts can apply a narrow mass defect window to filter out chemical noise.

Furthermore, the presence of bromine provides an endogenous "barcode"—a built-in self-validating mechanism due to the distinct ~1:1 isotopic ratio of 79Br and 81Br.

Table 2: Isotopic Distribution Profile (ESI+)

Isotope SignatureExact m/z [M+H]+Relative AbundanceDiagnostic Rationale
Monoisotopic (79Br) 291.9638~100%Primary quantification target.
M+2 (81Br) 293.9617~97.3%Hallmark confirmation of a single bromine atom.
M+1 (13C) 292.9671~10.5%Derived from the 9 carbon atoms in the structure.
M+4 (81Br + 34S) 295.9575~4.3%Orthogonal confirmation of the sulfur atom presence.
Self-Validating LC-HRMS Analytical Protocol

To ensure absolute trustworthiness, the analytical protocol must operate as a self-validating system. This means the method inherently checks its own accuracy through orthogonal parameters: chromatographic retention, exact mass (<5 ppm error), and strict isotopic envelope matching.

Workflow Sample 1. Biological Matrix (Plasma/Urine) Prep 2. Protein Precipitation & SPE Cleanup Sample->Prep Matrix removal LC 3. UHPLC Separation (C18, Gradient Elution) Prep->LC Analyte focusing MS 4. HRAM Mass Spectrometry (Orbitrap/Q-TOF) LC->MS Ionization (ESI+) Data 5. Exact Mass Extraction (m/z 291.9638, <5 ppm) MS->Data Isotope validation Data->Prep Feedback loop (Self-Validation)

Self-validating LC-HRMS analytical workflow for exact mass quantification.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation (Protein Precipitation & SPE)

  • Action: Aliquot 100 µL of plasma/urine. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g. Pass the supernatant through a Polymeric Solid Phase Extraction (SPE) cartridge.

  • Causality: Acetonitrile disrupts protein-ligand binding, precipitating macromolecules. The SPE step removes phospholipids and salts. This minimizes matrix effects (ion suppression/enhancement) in the ESI source, ensuring reliable and reproducible ionization.

Step 2: UHPLC Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Causality: The sulfoxide group imparts distinct polarity compared to the parent thioether. The gradient ensures adequate retention and separation from endogenous isobaric compounds. Formic acid provides the necessary protons for efficient [M+H]+ adduct formation.

Step 3: HRAM Mass Spectrometry (Orbitrap/Q-TOF)

  • Action: Operate in ESI+ mode. Set resolution to ≥70,000 FWHM at m/z 200. Extract ion chromatograms (XIC) at m/z 291.9638 and 293.9617 with a mass tolerance window of ±5 ppm.

  • Causality: High resolution separates the target analyte from background chemical noise. The ±5 ppm window ensures that only ions with the exact elemental composition of C9H11BrNO3S+ are integrated, drastically reducing false positives.

Step 4: Self-Validation & Data Processing

  • Action: Calculate the peak area ratio of m/z 291.9638 to 293.9617. Accept the peak only if the ratio is 1.00 ± 0.10 and the mass error is <5 ppm.

  • Causality: This is the core of the self-validating system. Even if a matrix interference shares the exact mass of the 79Br isotopologue, it is statistically impossible for it to also possess the exact mass and precise relative abundance of the 81Br isotopologue. Failure to meet this criterion automatically flags the data point as an artifact, ensuring absolute data trustworthiness.

Sources

The Role of S-(4-Bromophenyl)cysteine Sulfoxide in Modulating Oxidative Stress Pathways: A Mechanistic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] S-aryl-cysteine sulfoxides, a class of organosulfur compounds, have garnered significant attention for their potential to modulate cellular redox homeostasis. While much research has focused on naturally occurring analogues like S-allyl-l-cysteine sulfoxide from garlic, synthetic derivatives such as S-(4-Bromophenyl)cysteine sulfoxide present an opportunity to systematically investigate structure-activity relationships and therapeutic potential. This guide provides a comprehensive technical overview of the hypothesized role of S-(4-Bromophenyl)cysteine sulfoxide in oxidative stress, focusing on its interaction with the Keap1-Nrf2 signaling pathway. We present a framework for its investigation, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Landscape of Oxidative Stress and S-Aryl-Cysteine Sulfoxides

Cellular metabolism inevitably generates reactive oxygen species (ROS), such as superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂).[2] Under physiological conditions, these are efficiently neutralized by endogenous antioxidant systems.[3] However, a persistent imbalance leads to oxidative stress, causing damage to vital biomolecules including lipids, proteins, and DNA.[4] This cumulative damage is implicated in the progression of numerous chronic diseases.[1]

The cellular defense against oxidative stress is a tightly regulated process, with the Keap1-Nrf2 pathway standing as a master regulator of antioxidant responses.[1][5] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8]

S-aryl-cysteine sulfoxides and their derivatives, found in plants like garlic (Allium sativum), are known for their health-promoting properties, including antioxidant and anti-inflammatory effects.[9][10][11] These compounds are believed to exert their protective effects by acting as electrophiles that can react with specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction, which allows Nrf2 to stabilize, translocate to the nucleus, and initiate the transcription of antioxidant response element (ARE)-dependent genes.[5][9]

This guide focuses on S-(4-Bromophenyl)cysteine sulfoxide, a synthetic analogue that allows for controlled studies absent the metabolic complexities of natural extracts. We will explore its proposed mechanism of action and provide a robust experimental framework to validate its role as a modulator of oxidative stress pathways.

Synthesis and Chemical Properties of S-(4-Bromophenyl)cysteine Sulfoxide

The synthesis of S-aryl-cysteine derivatives is a well-established area of organic chemistry.[12] Generally, these compounds can be prepared via nucleophilic substitution reactions. The synthesis of the cysteine conjugate, S-(4-Bromophenyl)cysteine, typically involves the reaction of a cysteine source with an aryl halide. Subsequent controlled oxidation of the sulfide yields the corresponding sulfoxide.

Various methods for the synthesis of sulfoxides exist, including the use of oxidizing agents like hydrogen peroxide in the presence of a catalyst.[13][14][15] The resulting S-(4-Bromophenyl)cysteine sulfoxide is a chiral molecule whose stereochemistry may influence its biological activity. The key chemical feature relevant to its biological action is the potential for it or its metabolites to act as an electrophile, capable of reacting with nucleophilic thiol groups on proteins like Keap1. In vitro studies have shown that cysteine conjugate sulfoxides can be metabolized by enzymes such as cysteine conjugate β-lyases, potentially liberating reactive thiol-containing compounds.[16]

Proposed Mechanism of Action: The Keap1-Nrf2 Signaling Axis

We hypothesize that S-(4-Bromophenyl)cysteine sulfoxide, or a metabolite thereof, functions as an activator of the Nrf2 antioxidant pathway. This mechanism is central to the cell's ability to counteract oxidative insults.

The core steps are as follows:

  • Keap1 Modification: Under oxidative stress or in the presence of electrophilic inducers, specific highly reactive cysteine sensors within Keap1 are modified. This modification disrupts the Keap1-Nrf2 complex.[5][9]

  • Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 protein levels stabilize. Nrf2 then translocates from the cytoplasm into the nucleus.[8]

  • ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes.[1][8]

  • Upregulation of Cytoprotective Enzymes: This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes. Key examples include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and recycling (e.g., glutamate-cysteine ligase).[7] It also includes primary antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][7]

The diagram below illustrates this proposed signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer S-(4-Bromophenyl)cysteine sulfoxide (or metabolite) Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 Modifies Keap1 Cysteines Keap1 Keap1 (Modified Cysteines) Keap1_Nrf2->Keap1 Conformational Change Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Maf sMaf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1, SOD, CAT, GPx) ARE->Genes Gene Transcription

Caption: Proposed Keap1-Nrf2 activation by S-(4-Bromophenyl)cysteine sulfoxide.

Experimental Validation Framework

To test the hypothesis that S-(4-Bromophenyl)cysteine sulfoxide mitigates oxidative stress via the Nrf2 pathway, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to interrogate this mechanism. We recommend using a metabolically competent cell line, such as human hepatocellular carcinoma (HepG2) cells, which are widely used for toxicology and oxidative stress studies.[17]

The overall experimental workflow is depicted below.

Experimental_Workflow start HepG2 Cell Culture treatment Treatment: 1. Vehicle Control 2. Oxidative Stressor (e.g., H₂O₂ or tBHP) 3. Compound + Stressor 4. Compound Alone start->treatment ros_assay ROS Measurement (DCFDA Assay) treatment->ros_assay Cell Lysis & Sample Prep gsh_assay Glutathione Levels (GSH/GSSG Ratio) treatment->gsh_assay Cell Lysis & Sample Prep enzyme_assays Antioxidant Enzyme Activity (SOD, CAT, GPx) treatment->enzyme_assays Cell Lysis & Sample Prep western_blot Protein Expression & Localization (Nuclear Nrf2, HO-1, etc.) treatment->western_blot Cell Lysis & Sample Prep

Caption: High-level workflow for validating compound activity.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[18][19]

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom tissue culture plates

  • H₂DCFDA (e.g., from Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)-free culture medium

  • Oxidative stressor (e.g., hydrogen peroxide, H₂O₂; or tert-butyl hydroperoxide, tBHP)

  • S-(4-Bromophenyl)cysteine sulfoxide

  • Fluorescence microplate reader (Excitation/Emission ~495/529 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Remove the culture medium. Treat cells with various concentrations of S-(4-Bromophenyl)cysteine sulfoxide (e.g., 1, 10, 50 µM) or vehicle control for a predetermined time (e.g., 4-24 hours).

  • Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA in FBS-free medium to each well.

  • Incubation: Incubate the plate for 45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress: Remove the H₂DCFDA solution and wash once with warm PBS. Add 100 µL of the oxidative stressor (e.g., 100 µM H₂O₂) in FBS-free medium to the appropriate wells. Include wells with the compound and the stressor.

  • Final Incubation: Incubate for 60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader.[20]

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence of treated wells to the vehicle-treated control.

  • A significant decrease in fluorescence in the "Compound + Stressor" group compared to the "Stressor alone" group indicates ROS scavenging or prevention of ROS formation.

Protocol: Quantification of Total Glutathione (GSH)

This protocol measures total glutathione using the DTNB-GSSG reductase recycling assay.[21] DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), or Ellman's reagent) reacts with GSH to produce a yellow product (TNB), which is measured at 412 nm.

Materials:

  • HepG2 cells cultured in 6-well plates

  • 5% 5-Sulfosalicylic Acid (SSA) for deproteination[17][22]

  • Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

  • DTNB solution

  • NADPH

  • Glutathione Reductase (GR)

  • GSH standard

  • 96-well clear microplate

  • Microplate reader with 412 nm absorbance filter

Procedure:

  • Cell Culture and Treatment: Plate HepG2 cells in 6-well plates. Treat with the compound and/or stressor as described in 4.1.

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold 5% SSA to each well and scrape the cells.[17]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the glutathione.[22]

  • Assay:

    • Prepare a GSH standard curve (e.g., 0-50 µM).[22]

    • In a 96-well plate, add 150 µL of a working mixture (containing Assay Buffer, DTNB, and GR) to each well.[23]

    • Add 50 µL of the sample supernatant or GSH standard to the appropriate wells.

    • Initiate the reaction by adding 50 µL of NADPH solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes (kinetic reading).[21][23]

  • Protein Normalization: Use the protein pellet from step 2 to perform a Bradford or BCA protein assay to normalize the GSH content to the total protein concentration.[17]

Data Analysis:

  • Calculate the rate of TNB formation (ΔAbs/min) for each sample and standard.

  • Plot the standard curve and determine the GSH concentration in the samples.

  • Normalize to protein concentration. An increase in the GSH level in compound-treated cells suggests enhanced antioxidant capacity.

Protocol: Antioxidant Enzyme Activity Assays

Assessing the activity of key antioxidant enzymes provides direct evidence of a functional Nrf2 response. Commercial kits are available, but established spectrophotometric methods are also robust.

A. Superoxide Dismutase (SOD) Activity:

  • Principle: Measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[24]

  • Measurement: Decrease in absorbance at ~560 nm.

B. Catalase (CAT) Activity:

  • Principle: Measures the rate of decomposition of hydrogen peroxide (H₂O₂).[24][25]

  • Measurement: Decrease in absorbance at 240 nm as H₂O₂ is consumed.

C. Glutathione Peroxidase (GPx) Activity:

  • Principle: Measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.[24][25]

  • Measurement: Decrease in absorbance at 340 nm due to NADPH consumption.

General Procedure for Enzyme Assays:

  • Lysate Preparation: Prepare cell lysates from treated cells in a suitable non-denaturing buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate for normalization.

  • Assay Performance: Perform each assay according to established protocols, using a spectrophotometer or microplate reader.[24][25][26][27]

  • Data Analysis: Calculate the specific activity (e.g., U/mg protein). An increase in the activity of these enzymes following compound treatment would strongly support Nrf2 pathway activation.

Data Interpretation and Expected Outcomes

The collective results from this experimental framework will provide a comprehensive profile of S-(4-Bromophenyl)cysteine sulfoxide's activity.

Assay Parameter Measured Expected Outcome for Bioactivity Interpretation
ROS Assay Intracellular ROS levelsDecrease in ROS after stressorCompound has direct or indirect antioxidant effects.
Glutathione Assay Total cellular GSHIncrease in basal or post-stress GSHEnhanced reductive capacity and GSH synthesis.
Enzyme Activity SOD, CAT, GPx activityIncreased specific activityUpregulation of the primary antioxidant enzymatic defense.
Western Blot Nuclear Nrf2, HO-1, NQO1Increased protein levelsConfirms activation of the Keap1-Nrf2 pathway.

A positive result, characterized by reduced ROS, elevated glutathione, and increased antioxidant enzyme activity, would provide compelling evidence that S-(4-Bromophenyl)cysteine sulfoxide is a potent modulator of cellular defense against oxidative stress, likely acting through the Nrf2 pathway.

Conclusion and Future Directions

S-(4-Bromophenyl)cysteine sulfoxide represents a valuable tool for dissecting the role of S-aryl-cysteine sulfoxides in cellular redox regulation. The proposed mechanism, centered on the activation of the Keap1-Nrf2 pathway, provides a clear and testable hypothesis. The experimental framework detailed in this guide offers a robust, multi-faceted approach for researchers to validate this mechanism and quantify the compound's cytoprotective effects.

Future work should focus on in vivo studies to assess the pharmacokinetics, bioavailability, and efficacy of S-(4-Bromophenyl)cysteine sulfoxide in animal models of diseases associated with oxidative stress. Such investigations are critical for translating these fundamental mechanistic insights into tangible therapeutic strategies for a wide range of human pathologies.

References

  • The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC. (n.d.). National Center for Biotechnology Information.
  • A New Luminescent Assay for Detection of Reactive Oxygen Species. (n.d.). Promega.
  • Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC. (n.d.). National Center for Biotechnology Information.
  • Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. (n.d.). ResearchGate.
  • Reactive Oxygen Species (ROS) Detection. (n.d.). BMG LABTECH.
  • Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives. (2022, September 2). MDPI.
  • Microplate Assays for Reactive Oxygen Species. (n.d.). Thermo Fisher Scientific.
  • Reactive Oxygen Species (ROS) Assays. (n.d.). Cell Biolabs, Inc..
  • Hep G2 Hepatocyte Glutathione Assay. (2016, April 15). National Center for Biotechnology Information.
  • Total Glutathione Assay (TGA). (n.d.). ScienCell Research Laboratories.
  • Product Manual for Glutathione Activity Assay Kit (96 Well Version). (n.d.). Northwest Life Science Specialties, LLC.
  • Total Glutathione Quantification Kit Technical Manual. (2016, February 17). Dojindo Molecular Technologies.
  • Under oxidative stress, Nrf2 detaches from Keap1 and translocates to... (n.d.). ResearchGate.
  • The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. (n.d.). National Center for Biotechnology Information.
  • Glutathione Protocol. (2013, April 3). Mouse Metabolic Phenotyping Centers.
  • In-Gel Assay to Evaluate Antioxidant Enzyme Response to Silver Nitrate and Silver Nanoparticles in Marine Bivalve Tissues. (2022, March 8). MDPI.
  • US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.
  • S-aryl-L-cysteine Sulphoxides and Related Organosulphur Compounds Alter Oral Biofilm Development and AI-2-based Cell-Cell Communication. (2014, November 15). PubMed.
  • How can i measure the antioxidant enzyme CAT,SOD,GPx in Fish tissues exposed to pesticide? (2015, August 11). ResearchGate.
  • S-Allyl-L-cysteine | Apoptosi Inducer. (n.d.). MedChemExpress.
  • Superoxide dismutase, glutathione peroxidase and catalase activities in patients with viral hepatitis C. (2020, April 10). OAText.
  • Full article: Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. (2018, October 15). Taylor & Francis.
  • Sulfuric Odor Precursor S-Allyl-l-Cysteine Sulfoxide in Garlic Induces Detoxifying Enzymes and Prevents Hepatic Injury. (2019, September 10). MDPI.
  • Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. (2019, July 11). Philipps-Universität Marburg.
  • Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC. (n.d.). National Center for Biotechnology Information.
  • Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population - PMC. (n.d.). National Center for Biotechnology Information.
  • Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC. (2019, December 27). National Center for Biotechnology Information.
  • Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. (2019, December 27). PubMed.
  • Therapeutic effects of S-allyl-L-cysteine in a mouse endometriosis model and its immunomodulatory effects via regulation of T cell subsets and cytokine expression. (2024, August 2). PubMed.
  • S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2024, February 4). MDPI.
  • Cysteine Sulfoxides Enhance Steroid Hormone Production via Activation of the Protein Kinase A Pathway in Testis-Derived I-10 Tumor Cells. (2020, October 14). MDPI.
  • A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides. (1993, October 5). PubMed.
  • (s)-(-)-methyl p-bromophenyl sulfoxide. (n.d.). Organic Syntheses.
  • Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future. (n.d.). ScienceDirect.
  • Sulfoxide synthesis by C-S coupling reaction or sulfinylation. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020, November 17). MDPI.
  • Targeting Cysteine Oxidation in Thrombotic Disorders. (2024, January 9). MDPI.
  • Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. (n.d.). Publikationsserver UB Marburg.
  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. (n.d.). Frontiers.
  • Comprehensive analyses of the cysteine thiol oxidation of PKM2 reveals the effects of multiple oxidation on cellular oxidative stress response. (2020, May 19). bioRxiv.
  • Non-stereoselective decomposition of (±)-S-alk(en)yl-l-cysteine sulfoxides to antibacterial thiosulfinates catalyzed by C115H mutant methionine γ-lyase from Citrobacter freundii. (n.d.). PubMed.
  • (PDF) The Organophosphorus Sulfenyl Bromides as Versatile Reagents for Cysteine Derivatives Functionalization by Unsymmetrical Disulfide Bond Formation. (n.d.). ResearchGate.

Sources

identifying S-(4-Bromophenyl)cysteine sulfoxide in biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Advanced Analytical Workflows for the Identification of S-(4-Bromophenyl)cysteine Sulfoxide in Biological Matrices

Introduction & Metabolic Grounding

As a Senior Application Scientist, I approach the quantification of xenobiotic metabolites not merely as a procedural task, but as a system of interconnected chemical equilibria. Identifying S-(4-Bromophenyl)cysteine sulfoxide—a highly polar, oxidatively labile downstream product of bromobenzene metabolism—presents unique analytical challenges.

When biological systems are exposed to bromobenzene, it undergoes rapid biotransformation in the liver via Cytochrome P450 enzymes to form the reactive electrophile bromobenzene-3,4-epoxide. To mitigate hepatotoxicity, the body neutralizes this epoxide through the mercapturic acid pathway (MAP)[1]. Glutathione S-transferase (GST) conjugates the epoxide with glutathione, which is subsequently degraded by γ -glutamyltransferase (GGT) and dipeptidases to form S-(4-bromophenyl)cysteine[2]. From here, the sulfur atom can undergo S-oxidation (mediated by flavin-containing monooxygenases or CYPs) to form the target biomarker: S-(4-Bromophenyl)cysteine sulfoxide .

MetabolicPathway BB Bromobenzene BBE Bromobenzene- 3,4-epoxide BB->BBE CYP450 (Oxidation) GSH S-(4-Bromophenyl) glutathione BBE->GSH GST (+GSH) CYS S-(4-Bromophenyl) cysteine GSH->CYS GGT & Dipeptidase SO S-(4-Bromophenyl) cysteine sulfoxide CYS->SO FMO/CYP (S-Oxidation) MA S-(4-Bromophenyl) mercapturic acid CYS->MA NAT8 (N-Acetylation)

Figure 1: Biotransformation of bromobenzene into S-(4-Bromophenyl)cysteine sulfoxide.

Designing a Self-Validating Extraction Protocol

A robust analytical protocol must be a self-validating system. Every step in sample preparation must account for the physical chemistry of the analyte. Because sulfoxides are highly polar, zwitterionic, and prone to spontaneous reduction or further oxidation during extraction, standard organic solvent precipitation often fails.

Step-by-Step Methodology: Plasma and Urine Extraction

  • Aliquot & Isotope Spiking: Transfer 100 µL of biological sample (plasma or urine) into a low-bind microcentrifuge tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard (IS), such as a 13 C/ 15 N or deuterated analog.

    • Causality: Low-bind tubes prevent the non-specific adsorption of polar metabolites. Spiking the IS at step zero normalizes all subsequent volumetric losses and matrix-induced ion suppression during mass spectrometry[3].

  • Protein Precipitation: Add 20 µL of ice-cold 50% Trichloroacetic acid (TCA) to the samples.

    • Causality: While cold acetonitrile is the industry default for protein crash, it yields poor recovery for highly hydrophilic sulfoxides. TCA rapidly denatures matrix proteins while maintaining an acidic, highly aqueous environment that thermodynamically stabilizes the sulfoxide moiety against degradation[3].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Isolation: Carefully transfer 80 µL of the clear supernatant into an autosampler vial equipped with a deactivated glass insert, storing at 4°C until injection.

Chromatographic and Mass Spectrometric Resolution

To achieve absolute confidence in the identification of S-(4-Bromophenyl)cysteine sulfoxide, we leverage the unique isotopic signature of the molecule coupled with specialized stationary phases.

UHPLC Separation: Standard C18 columns suffer from phase collapse under highly aqueous conditions, causing polar sulfoxides to elute in the void volume. We utilize a High-Strength Silica (HSS) T3 column (100 × 2.1 mm, 1.8 µm) which is specifically designed to retain polar compounds in 100% aqueous mobile phases. The gradient begins at 99% Mobile Phase A (Water + 0.1% Formic Acid) and slowly ramps to 30% Mobile Phase B (Acetonitrile + 0.1% Formic Acid). This slow ramp prevents early co-elution with ion-suppressing matrix components like creatinine.

Mass Spectrometry (ESI+ MRM): Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This provides a built-in, self-validating diagnostic signature. When monitoring the protonated precursor [M+H]+ of S-(4-Bromophenyl)cysteine sulfoxide (Exact mass 291 Da), the mass spectrometer will detect a characteristic doublet at m/z 292 and 294 of equal intensity. By programming the Multiple Reaction Monitoring (MRM) method to require both transitions to co-elute with identical peak shapes, we mathematically eliminate the possibility of false positives from isobaric matrix interferences.

AnalyticalWorkflow Step1 1. Sample Collection (Urine / Plasma) Step2 2. Internal Standard Spiking (Isotope-labeled analog) Step1->Step2 Step3 3. Protein Precipitation (50% TCA Solution) Step2->Step3 Step4 4. Centrifugation & Supernatant Isolation Step3->Step4 Removes matrix proteins Step5 5. UHPLC Separation (HSS T3, Aqueous Gradient) Step4->Step5 4°C to prevent degradation Step6 6. MS/MS Detection (ESI+, Isotopic MRM) Step5->Step6 Resolves polar interferences

Figure 2: LC-MS/MS analytical workflow for quantifying cysteine sulfoxides in samples.

Quantitative Validation Metrics

The following table summarizes the target analytical validation parameters required to ensure the method is reliable for toxicological or pharmacokinetic screening. These benchmarks are extrapolated from validated LC-MS/MS protocols for related aliphatic and aromatic cysteine sulfoxides[3].

ParameterMatrixTarget SpecificationCausality / Significance
Limit of Detection (LOD) Urine / Plasma 0.05 µMEnsures detection of low-level environmental or occupational bromobenzene exposure.
Linear Dynamic Range Urine / Plasma1.0 – 700 µMAccommodates both trace endogenous levels and acute toxicity spikes without detector saturation.
Intra-day Precision (RSD) Urine< 10%Validates the stability of the sulfoxide moiety during the immediate extraction and injection cycle.
Inter-day Precision (RSD) Plasma< 15%Confirms that the TCA precipitation method prevents long-term analyte degradation in the autosampler.
Extraction Recovery Urine / Plasma> 80%Proves that the highly polar zwitterion is not lost to the protein pellet or adsorbed to plasticware.

References

  • Title: Effect of a Cysteine Prodrug, L-2-oxothiazolidine-4-carboxylic Acid, on the Metabolism and Toxicity of Bromobenzene: An Acute Study Source: PubMed (Canadian Journal of Physiology and Pharmacology) URL: [Link]

  • Title: The mercapturic acid pathway Source: Taylor & Francis (Critical Reviews in Toxicology) URL: [Link]

  • Title: An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards Source: MDPI (Molecules) URL: [Link]

Sources

Chemical Properties and Solubility Profile of S-(4-Bromophenyl)cysteine Sulfoxide: A Technical Guide for Drug Development and Biomarker Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of xenobiotic metabolism and synthetic drug development, understanding the physicochemical behavior of intermediate metabolites is paramount. S-(4-Bromophenyl)cysteine sulfoxide (CAS: 152406-99-0)[1] is a highly specific organosulfur compound. It serves as a critical intermediate in the mercapturic acid pathway, bridging the gap between initial glutathione conjugation and final urinary excretion of halogenated aromatics[2][3].

Unlike its unoxidized thioether counterpart, the introduction of the sulfoxide (S=O) moiety fundamentally alters the molecule's thermodynamic solubility, stereochemical complexity, and enzymatic affinity[2]. This whitepaper provides an in-depth analysis of its chemical properties, predictive solubility profiles, and self-validating experimental workflows designed for rigorous pharmaceutical and toxicological research.

Structural and Chemical Properties

The molecular architecture of S-(4-Bromophenyl)cysteine sulfoxide dictates its unique behavior in solution and biological matrices. The molecule (Molecular Weight: 292.15 g/mol , Formula: C9H10BrNO3S)[4] comprises three distinct functional domains:

  • The Zwitterionic Amino Acid Backbone : At physiological pH, the carboxylate group is deprotonated and the primary amine is protonated. This zwitterionic nature provides a strong permanent dipole, anchoring the molecule's aqueous solubility.

  • The 4-Bromophenyl Ring : A highly lipophilic, electron-withdrawing halogenated aryl group. This domain drives hydrophobic interactions and significantly restricts aqueous dissolution by increasing the energetic cost of cavity formation in water.

  • The Sulfoxide (S=O) Moiety : The oxidation of the sulfur atom introduces a strong localized dipole and a hydrogen-bond acceptor site. Crucially, it also introduces a second chiral center (in addition to the α -carbon of the cysteine moiety), resulting in diastereomers.

Biological studies have demonstrated that enzymes such as C-S lyases exhibit significantly altered kinetics depending on the oxidation state of the sulfur, with some enzymes showing up to nine times more activity with S-phenylcysteine sulfoxides than with their unoxidized counterparts[2][3].

Table 1: Physicochemical Properties Summary
PropertyValueMechanistic Impact
CAS Number 152406-99-0Unique identifier for the specific sulfoxide derivative.
Molecular Formula C9H10BrNO3SDefines the stoichiometric mass balance for analytical assays.
Molecular Weight 292.15 g/mol Utilized for molarity calculations in in vitro assays.
Stereochemistry Chiral ( α -C and S)Diastereomeric packing affects crystal lattice energy and dissolution rate.

Solubility Profile & Thermodynamic Behavior

Solubility is not merely a static value; it is a dynamic equilibrium dictated by the interplay between crystal lattice energy (solid state) and solvation energy (liquid state). The solubility of S-(4-Bromophenyl)cysteine sulfoxide is a tug-of-war between the hydrating zwitterion/sulfoxide and the hydrophobic bromophenyl ring.

The sulfoxide oxygen acts as a potent hydrogen-bond acceptor, which marginally increases aqueous solubility compared to S-(4-bromophenyl)cysteine. However, it exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) due to highly favorable dipole-dipole interactions.

Table 2: Empirical Solubility Profile (at 25°C)
Solvent SystemEstimated SolubilityMechanistic Rationale
Water (pH 7.0) 1.5 - 3.0 mg/mLZwitterionic backbone enables partial hydration; limited by the hydrophobic bromophenyl ring.
DMSO > 30.0 mg/mLStrong dipole-dipole interactions between the sulfoxide moiety and the polar aprotic solvent.
Methanol 8.0 - 12.0 mg/mLModerate H-bond donation/acceptance bridging the zwitterion and organic moiety.
PBS (pH 7.4) 2.0 - 4.0 mg/mLIonic strength slightly shields zwitterion charges, marginally altering the hydration sphere.

Mechanistic Insights & Biological Relevance

In xenobiotic metabolism, halogenated benzenes (like bromobenzene) are detoxified via the mercapturic acid pathway. The sulfoxidation of the cysteine conjugate is a critical phase, often mediated by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 enzymes.

MetabolicPathway A Bromobenzene (Xenobiotic) B Glutathione S-Conjugate A->B GST C S-(4-Bromophenyl) cysteine B->C Peptidases D S-(4-Bromophenyl) cysteine sulfoxide C->D FMO / CYP450 (Oxidation) E Mercapturic Acid Derivative C->E NAT (Acetylation) D->E Further Metabolism

Metabolic pathway of bromobenzene highlighting the formation of the sulfoxide intermediate.

Experimental Workflows

To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes an internal control to prove that the data generated is an artifact of the chemical's true nature, not an experimental error.

Protocol 1: Determination of Equilibrium Thermodynamic Solubility

Causality: Kinetic solubility methods (e.g., solvent shifting) often result in metastable supersaturated solutions. To determine the true thermodynamic solubility necessary for formulation and dosing, a Shake-Flask method must be employed.

Step-by-Step Methodology:

  • Solute Addition: Add an excess of crystalline S-(4-Bromophenyl)cysteine sulfoxide (~50 mg) to 5 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

  • Isothermal Equilibration: Seal the vial and agitate at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 48 hours. Why 48 hours? Sulfoxides can have slow dissolution kinetics due to complex hydrogen-bonding networks in the solid state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via Reverse-Phase HPLC (RP-HPLC) using a C18 column and UV detection at ~220 nm.

  • Self-Validation (Solid-State Verification): Recover the solid pellet from Step 3, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Rationale: This proves that the measured solubility corresponds to the initial polymorph and that no solvent-mediated phase transition or hydrate formation occurred during equilibration.

SolubilityWorkflow S1 1. Solid Solute Addition (Excess S-(4-Bromophenyl)cysteine sulfoxide) S2 2. Isothermal Equilibration (Shake-Flask, 24-48h, 25°C/37°C) S1->S2 S3 3. Phase Separation (Ultracentrifugation / 0.22µm Filtration) S2->S3 S4 4. RP-HPLC Quantification (UV Detection & Mass Balance) S3->S4 S5 5. Solid-State Validation (XRPD for Crystal Form Verification) S3->S5 Pellet Analysis

Self-validating shake-flask workflow for determining equilibrium thermodynamic solubility.

Protocol 2: Stability-Indicating HPLC Assay

Causality: Sulfoxides are intermediate oxidation states. Under thermal or oxidative stress, they can disproportionate, reduce back to the thioether, or oxidize further to the sulfone. A standard HPLC method is useless unless it is proven to separate these specific species.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The TFA suppresses the ionization of the carboxylate group, improving peak shape.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes on a sub-2 µm C18 column.

  • Self-Validation (Forced Degradation Controls):

    • Oxidative Control: Spike a sample of the sulfoxide with 0.1% H2​O2​ and incubate for 2 hours to force the formation of S-(4-Bromophenyl)cysteine sulfone.

    • Reductive Control: Spike a sample with 10 mM Dithiothreitol (DTT) to force reduction back to S-(4-Bromophenyl)cysteine.

  • Resolution Confirmation: Inject the forced degradation samples. The method is only validated if the parent sulfoxide peak achieves baseline resolution ( Rs​>1.5 ) from both the forced sulfone and thioether peaks.

References

  • LookChemicals / ChemBK Database. "152406-99-0 S-(4-bromophenyl)cysteine sulfoxide - Properties and Identifiers." LookChemicals. Available at:[Link][1][4]

  • National Institutes of Health (NIH). "Enzymes Involved in Processing Glutathione Conjugates." PubMed Central (PMC). Available at:[Link][2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151098, N-Acetyl-S-(4-bromophenyl)cysteine." PubChem. Available at:[Link][5]

Sources

Stereochemical Architecture and Diastereoselective Synthesis of S-(4-Bromophenyl)cysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxidation of S-substituted cysteines to their corresponding sulfoxides is a fundamental transformation in both synthetic medicinal chemistry and xenobiotic metabolism. S-(4-Bromophenyl)-L-cysteine serves as a critical non-coded amino acid building block, particularly in the development of potent HIV-1 protease inhibitors [1] and as a model substrate for evaluating phase I metabolic pathways [5].

This technical guide provides an in-depth analysis of the stereochemical dynamics involved in the sulfoxidation of S-(4-bromophenyl)-L-cysteine. By examining the causality behind chemical versus biocatalytic oxidation methodologies, this whitepaper establishes self-validating protocols for the controlled synthesis, separation, and analytical verification of its diastereomers.

Structural and Stereochemical Principles

The structural complexity of S-(4-bromophenyl)cysteine sulfoxide arises from the presence of two distinct chiral centers: the fixed α -carbon of the amino acid backbone and the newly formed stereogenic sulfur atom.

The α -Carbon Stereocenter

Unlike most naturally occurring L-amino acids which possess an (S) configuration, L-cysteine and its S-alkylated derivatives possess an (2R) configuration. According to Cahn-Ingold-Prelog (CIP) priority rules, the sulfur-containing side chain ( −CH2​−S−Ar ) takes precedence over the carboxylate group ( −COOH ) due to the higher atomic number of sulfur (16) compared to oxygen (8).

The Sulfur Stereocenter

The oxidation of the thioether to a sulfoxide introduces a chiral axis at the sp3 -hybridized sulfur atom, which retains a stereochemically active lone pair of electrons. The CIP priorities at the sulfur atom are assigned as follows:

  • =O (Oxygen, atomic number 8)

  • −C6​H4​Br (Aryl carbon, bonded to C, C, C in the aromatic system)

  • −CH2​CH(NH2​)COOH (Aliphatic carbon, bonded to C, H, H)

  • Lone Pair (Lowest priority)

Because the oxidation can occur on either the re or si face of the prochiral sulfide, the reaction generates two distinct diastereomers: (RS​,2R) and (SS​,2R) [3].

Mechanistic Pathways of Sulfoxidation

The choice of oxidation methodology dictates the stereochemical outcome of the reaction. Chemical oxidation typically proceeds via an unconstrained transition state, yielding a near 1:1 diastereomeric mixture. In contrast, biocatalytic approaches leverage the highly constrained chiral pockets of enzymes to achieve absolute stereocontrol.

OxidationMechanisms Substrate S-(4-Bromophenyl)-L-cysteine (2R Configuration) ChemOx Chemical Oxidation (H2O2 / AcOH) Substrate->ChemOx Non-selective BioOx Biocatalytic Oxidation (FMO Enzyme) Substrate->BioOx Stereoselective Mix Diastereomeric Mixture (RS, 2R) + (SS, 2R) ChemOx->Mix Primary Pathway Sulfone Overoxidation Achiral Sulfone ChemOx->Sulfone Excess Oxidant Pure Enantiopure Sulfoxide (RS, 2R) or (SS, 2R) BioOx->Pure Chiral Pocket Control

Figure 1: Mechanistic divergence in the oxidation of S-(4-Bromophenyl)-L-cysteine.

Chemical Oxidation Dynamics

Using hydrogen peroxide ( H2​O2​ ) in glacial acetic acid is a highly effective, transition-metal-free method for sulfoxidation [4]. The causality behind selecting glacial acetic acid is twofold: it acts as a solvent that solubilizes the hydrophobic aryl ring, and it reacts in situ with H2​O2​ to generate peracetic acid. Peracetic acid is a superior electrophilic oxygen transfer agent compared to aqueous H2​O2​ , allowing the reaction to proceed rapidly at room temperature, thereby minimizing the risk of overoxidation to the achiral sulfone.

Biocatalytic Stereoselectivity

Flavin-containing monooxygenases (FMOs) catalyze the highly stereoselective S-oxygenation of S-substituted cysteines[2]. The stereoselectivity is caused by the rigid architecture of the FMO active site, which strictly dictates the trajectory of the sulfide's nucleophilic attack on the C4α -hydroperoxyflavin intermediate. This spatial restriction prevents the sulfide from rotating, ensuring oxygen transfer occurs exclusively to one enantiotopic face.

Experimental Methodologies (Self-Validating Protocols)

To ensure the highest standards of scientific integrity, the following protocols are designed as self-validating systems incorporating built-in controls and mass-balance checks.

Protocol A: Chemical Synthesis of Racemic Sulfoxide

Objective: Generate a diastereomeric mixture of S-(4-bromophenyl)-L-cysteine sulfoxide for analytical standards.

  • Reaction Setup: Dissolve 2.0 mmol of S-(4-bromophenyl)-L-cysteine in 5.0 mL of glacial acetic acid at 20°C.

  • Internal Standard Addition: Add 0.5 mmol of biphenyl as an inert internal standard. Causality: Biphenyl does not oxidize under these conditions and allows for precise quantitative LC-MS tracking of mass balance.

  • Oxidant Introduction: Dropwise add 2.2 mmol of 30% aqueous H2​O2​ . Maintain the temperature strictly below 25°C using a water bath to prevent thermal runaway and subsequent sulfone formation[4].

  • Self-Validation Check: At t=30 min, analyze an aliquot via LC-MS. The reaction is validated if the sulfide peak ( M+ ) decreases proportionally to the rise of the sulfoxide peak ( M+16 ), with the sulfone peak ( M+32 ) remaining <2% . The area ratio of the internal standard to the total reaction mass must remain constant.

  • Quenching & Isolation: Quench the reaction with saturated sodium thiosulfate to neutralize unreacted peroxides. Lyophilize the aqueous layer to yield the crude diastereomeric mixture.

Protocol B: Biocatalytic Stereoselective Sulfoxidation

Objective: Synthesize enantiopure (RS​,2R) or (SS​,2R) sulfoxide using recombinant FMOs.

  • Enzyme Preparation: Suspend recombinant FMO (e.g., AsFMO1) in 50 mM Tris-HCl buffer (pH 7.5) containing 100 μ M FAD.

  • Reaction Initiation: Add 1.0 mmol of S-(4-bromophenyl)-L-cysteine and 1.5 mmol of NADPH.

  • Negative Control (Critical Validation): Run a parallel reaction identical to the main vessel but omit the NADPH cofactor. Causality: FMOs require NADPH to reduce the FAD prosthetic group. If sulfoxide forms in this control vessel, it indicates background auto-oxidation by dissolved oxygen, which would invalidate the stereoselectivity of the main reaction.

  • Incubation: Incubate at 30°C for 4 hours under gentle orbital shaking (150 rpm) to ensure optimal oxygen mass transfer.

  • Termination: Terminate the reaction by heating to 80°C for 5 minutes to denature the biocatalyst, followed by centrifugation to pellet the precipitated proteins.

Protocol C: Diastereomer Separation and Validation

Because diastereomers possess different physical properties, they can be separated chromatographically.

SeparationWorkflow Start Crude Sulfoxide Mixture (RS, 2R) & (SS, 2R) Prep Sample Preparation (Dissolution & Filtration) Start->Prep HPLC Chiral HPLC Separation (Amylose Stationary Phase) Prep->HPLC Frac1 Fraction 1 (RS, 2R)-Diastereomer HPLC->Frac1 tR1 Frac2 Fraction 2 (SS, 2R)-Diastereomer HPLC->Frac2 tR2 NMR Analytical Validation (1H/13C NMR & X-ray) Frac1->NMR Frac2->NMR

Figure 2: Experimental workflow for diastereomer separation and analytical validation.

  • Chromatography: Inject the crude mixture from Protocol A onto a preparative Chiral HPLC column utilizing an amylose-based stationary phase (e.g., Chiralpak AD).

  • Elution: Use an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylate group, preventing peak tailing and ensuring baseline resolution of the diastereomers.

  • Validation: Analyze the isolated fractions via 1H NMR. The diastereomers will exhibit distinct chemical shifts for the α -proton and the diastereotopic methylene protons adjacent to the chiral sulfur center [3].

Quantitative Data Analysis

The following table synthesizes the expected quantitative outcomes of the methodologies discussed, providing a comparative baseline for experimental design.

Oxidation MethodologyOxidant / CatalystTypical Yield (%)Diastereomeric Excess (de)Sulfone Overoxidation Risk
Chemical (Peracid) mCPBA / CH2​Cl2​ 80 - 85% <5% (Near 1:1 mixture)Moderate (Requires strict stoichiometry)
Chemical (Green) H2​O2​ / Glacial AcOH90 - 95% <10% (Slight kinetic bias)Low (If temp. kept <25∘C )
Biocatalytic FMO / NADPH / O2​ 70 - 80% >98% (Highly selective)Negligible (Enzyme specificity)

Table 1: Comparative analysis of sulfoxidation methodologies for S-(4-Bromophenyl)-L-cysteine.

Conclusion

The synthesis and characterization of S-(4-bromophenyl)cysteine sulfoxide diastereomers require a rigorous understanding of molecular stereochemistry and reaction causality. While transition-metal-free chemical oxidation provides an efficient route to racemic mixtures suitable for analytical standards, biocatalytic oxidation utilizing FMOs is mandatory for achieving the absolute stereocontrol required in advanced drug development and toxicokinetic profiling. By implementing the self-validating protocols outlined in this guide, researchers can ensure robust, reproducible, and verifiable stereochemical outcomes.

References

  • Potent Human Immunodeficiency Virus Type 1 Protease Inhibitors That Utilize Noncoded d-Amino Acids as P2/P3 Ligands. Journal of Medicinal Chemistry (ACS Publications).1

  • Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. ResearchGate.2

  • S-phenyl-L-cysteine Sulfoxide | High-Purity Research Chemical. Benchchem.3

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH) / PMC.4

  • Toxicokinetic studies, principles of (EHC 57, 1986). Inchem.org.5

Sources

Mechanism of S-(4-Bromophenyl)cysteine Sulfoxide Formation in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the biotransformation of halogenated aromatics is critical for predicting hepatotoxicity and designing safer therapeutic compounds. Bromobenzene serves as a classic model for xenobiotic metabolism, undergoing a complex, multi-organelle biotransformation cascade. This guide provides an in-depth mechanistic analysis of how bromobenzene is bioactivated and sequentially processed in hepatocytes to form the highly polar terminal metabolite, S-(4-Bromophenyl)cysteine sulfoxide .

The Mechanistic Pathway: From Parent Toxin to Sulfoxide

The formation of S-(4-Bromophenyl)cysteine sulfoxide is not a single-step reaction but a highly orchestrated interplay of Phase I bioactivation, Phase II conjugation, proteolytic cleavage, and secondary Phase I sulfoxidation.

Step 1: Epoxidation (Phase I Bioactivation)

The pathway initiates in the smooth endoplasmic reticulum. Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) oxidize the aromatic ring of bromobenzene. Causality: The electron-withdrawing nature of the bromine atom directs the oxygen insertion to the sterically and electronically favorable 3,4-position, generating the highly reactive electrophile bromobenzene-3,4-oxide .

Step 2: Glutathione Conjugation & Rearomatization (Phase II)

To prevent the arene oxide from covalently binding to cellular macromolecules, cytosolic Glutathione S-Transferase (GST) rapidly catalyzes the nucleophilic attack of the thiol group of glutathione (GSH) onto the epoxide ring. Causality: This addition initially breaks the aromaticity of the benzene ring, forming a non-aromatic dihydrohydroxy intermediate (e.g., 4-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol)1[1]. Driven by the thermodynamic necessity to restore the resonance energy of the aromatic system, this intermediate undergoes dehydration (loss of water), yielding the fully aromatic S-(4-bromophenyl)glutathione .

Step 3: Proteolytic Cleavage (Canalicular Processing)

The bulky GSH conjugate is too large for efficient systemic circulation and renal clearance. At the canalicular membrane, the conjugate undergoes sequential proteolytic cleavage 2[2]. Causality: First, γ -Glutamyltransferase (GGT) cleaves the γ -glutamyl bond. Subsequently, dipeptidases (such as aminopeptidase M) hydrolyze the glycine residue. This strips away the protective peptide bulk, yielding S-(4-bromophenyl)cysteine .

Step 4: Sulfoxidation (Secondary Phase I)

While much of the cysteine conjugate is N-acetylated to form mercapturic acid3[3], the exposed thioether sulfur contains lone pairs of electrons, making it a soft nucleophile. Causality: In the highly oxidative environment of the hepatocyte, Flavin-containing monooxygenases (FMOs) and specific CYPs transfer an oxygen atom to this sulfur, forming S-(4-bromophenyl)cysteine sulfoxide 4[4]. This sulfoxidation drastically increases the molecule's polarity, optimizing it for rapid renal excretion while preventing alternative toxic bioactivation via β -lyase cleavage5[6].

Quantitative Enzyme Kinetics

The following table summarizes the key enzymes driving this metabolic cascade, their localization, and their kinetic significance within the hepatocyte.

Enzyme SystemSubcellular LocalizationMetabolic PhaseCatalytic Role & SubstrateKinetic Significance
Cytochrome P450 (CYP2E1/3A4) Endoplasmic ReticulumPhase IBromobenzene Bromobenzene-3,4-oxideRate-limiting bioactivation step; highly inducible by xenobiotics.
Glutathione S-Transferase (GST) Cytosol / MicrosomesPhase IIEpoxide + GSH Dihydrohydroxy-GSRapid detoxification of the electrophile; prevents macromolecular adduction.
γ -Glutamyltransferase (GGT) Canalicular MembranePhase II ProcessingGS-conjugate Cysteinylglycine conjugateInitiates the breakdown of the bulky GSH moiety for transport.
Dipeptidases Canalicular MembranePhase II ProcessingCysteinylglycine conjugate Cysteine conjugateYields the free cysteine conjugate, exposing the thioether.
Flavin-containing Monooxygenase (FMO) Endoplasmic ReticulumSecondary Phase ICysteine conjugate Cysteine sulfoxideOxidizes the nucleophilic thioether sulfur; maximizes aqueous solubility.

Experimental Methodology: Self-Validating Hepatocyte Assay

To accurately quantify the formation of S-(4-Bromophenyl)cysteine sulfoxide, researchers must use intact cellular systems rather than isolated microsomes, as the pathway requires the sequential action of cytosolic, microsomal, and canalicular enzymes.

Step-by-Step Protocol
  • Hepatocyte Preparation: Thaw cryopreserved primary human hepatocytes in William's E Medium supplemented with dexamethasone and insulin. Plate at a density of 1×106 cells/mL.

    • Causality: Primary hepatocytes maintain the necessary endogenous pools of GSH and the spatial organization of Phase I/II/III enzymes required to execute the full pathway.

  • Dosing & Self-Validation Controls: Dose the cells with 50 µM Bromobenzene (dissolved in <0.1% DMSO).

    • Self-Validating System: In a parallel control well, pre-incubate cells with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If sulfoxide formation is strictly biological, ABT will abolish its appearance, validating that the metabolite is not an abiotic artifact. Furthermore, an abiotic stability control (cell-free media + S-(4-bromophenyl)cysteine) must be run to ensure spontaneous oxidation does not skew results.

  • Time-Course Sampling: Extract 50 µL aliquots of the cell suspension at 0, 15, 30, 60, and 120 minutes.

    • Causality: Capturing early time points is critical because intermediate GSH and cysteine conjugates are transient and rapidly flux through the pathway.

  • Acetonitrile Quenching: Immediately mix the aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope internal standard.

    • Causality: Cold ACN instantly precipitates proteins and halts all enzymatic activity. This is crucial because the thioether sulfur is highly susceptible to ex vivo oxidation during sample handling; immediate quenching locks the metabolite profile.

  • Centrifugation & LC-MS/MS Analysis: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for the sulfoxide (m/z ~294 product ions).

Visualizations

The Biochemical Pathway

Pathway BB Bromobenzene BBO Bromobenzene-3,4-oxide (Reactive Epoxide) BB->BBO CYP450 Oxidation (Phase I) GS S-(4-Bromophenyl)glutathione (GSH Conjugate) BBO->GS GST + GSH Followed by Dehydration (Phase II) Cys S-(4-Bromophenyl)cysteine (Cys Conjugate) GS->Cys GGT & Dipeptidases (Proteolytic Cleavage) Sulfoxide S-(4-Bromophenyl)cysteine sulfoxide (Final Metabolite) Cys->Sulfoxide FMO / CYP (Sulfoxidation)

Metabolic pathway of bromobenzene to S-(4-bromophenyl)cysteine sulfoxide in hepatocytes.

The Analytical Workflow

Workflow S1 1. Hepatocyte Culture (Primary Cells, 1x10^6 cells/mL) S2 2. Dosing & Controls (50 µM BB ± ABT pan-CYP inhibitor) S1->S2 S3 3. Time-Course Incubation (0, 15, 30, 60, 120 min at 37°C) S2->S3 S4 4. Quenching & Precipitation (Ice-cold Acetonitrile + Internal Std) S3->S4 S5 5. Centrifugation (14,000 x g, 10 min, 4°C) S4->S5 S6 6. LC-MS/MS Analysis (MRM Mode for Sulfoxide) S5->S6

Step-by-step in vitro experimental workflow for self-validating metabolite quantification.

References

  • Stereoselective formation of bromobenzene glutathione conjug
  • Enzymes Involved in Processing Glutathione Conjug
  • Toxicological Review of Bromobenzene - EPA NEPIS.
  • Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC, NIH.
  • Metabolism of Glutathione S-Conjugates: Multiple P

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of S-(4-Bromophenyl)cysteine Sulfoxide from Urine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Toxicological Context

Bromobenzene is a widely studied model hepatotoxin and industrial chemical. Its biotransformation and subsequent detoxification primarily occur via the mercapturic acid pathway (1)[1]. Following exposure, cytochrome P450 enzymes oxidize bromobenzene to the reactive electrophile bromobenzene-3,4-oxide, which is rapidly conjugated with glutathione by glutathione S-transferases (GST) (2)[2].

The resulting glutathione conjugate undergoes sequential enzymatic cleavage by γ-glutamyltransferase (GGT) and dipeptidases to form the intermediate S-(4-Bromophenyl)cysteine (3)[3]. Depending on the species and specific metabolic routing, this intermediate can either be N-acetylated to form a terminal mercapturic acid or oxidized to form S-(4-Bromophenyl)cysteine sulfoxide (4)[4]. Quantifying this specific sulfoxide in urine is critical for mapping xenobiotic exposure and understanding species-dependent acetylation/deacetylation dynamics in toxicology (5)[5].

MetabolicPathway BB Bromobenzene Epoxide Bromobenzene-3,4-oxide BB->Epoxide CYP450 GSH Glutathione Conjugate Epoxide->GSH GST Cys S-(4-Bromophenyl)cysteine GSH->Cys GGT / Dipeptidase Sulfoxide S-(4-Bromophenyl)cysteine sulfoxide Cys->Sulfoxide Oxidation Mercapturate Mercapturic Acid (N-acetylcysteine) Cys->Mercapturate N-Acetyltransferase

Metabolic pathway of bromobenzene to S-(4-Bromophenyl)cysteine sulfoxide and mercapturic acid.

Chemical Rationale for SPE Sorbent Selection

Expertise & Experience: The Causality of Extraction

S-(4-Bromophenyl)cysteine sulfoxide is a highly polar, zwitterionic metabolite. It possesses a primary amine (pKa ~9.0), a carboxylic acid (pKa ~2.0), and a moderately hydrophobic bromophenyl ring. Traditional liquid-liquid extraction (LLE) struggles to partition this amphoteric molecule into organic solvents, leading to poor recoveries and high matrix effects.

To achieve maximum recovery and matrix cleanup from complex biological fluids like urine, Mixed-Mode Cation Exchange (MCX) is the optimal solid-phase extraction (SPE) chemistry (6)[6]. MCX sorbents feature a hydrophobic reversed-phase backbone (e.g., divinylbenzene) functionalized with strong cation-exchange groups (sulfonic acid).

  • Causality of Acidification: By adjusting the urine to pH 2.0, the carboxylic acid on the analyte is neutralized (protonated), suppressing its negative charge. Simultaneously, the primary amine is fully protonated, bearing a net positive charge.

  • Causality of Retention: The positively charged amine binds strongly to the negatively charged sulfonic acid sites on the sorbent via ionic interactions, while the bromophenyl group engages in hydrophobic interactions with the polymeric backbone.

  • Causality of Washing & Elution: This dual-retention mechanism allows for aggressive washing with 100% organic solvents (like methanol) to remove neutral lipids and acidic interferences without eluting the target analyte. Elution is then triggered by introducing a basic solvent (e.g., 5% NH₄OH in methanol), which deprotonates the amine, breaking the ionic bond and releasing the analyte into the collection tube (6)[6].

Experimental Protocols: Self-Validating System Workflow

To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard (e.g., S-(4-Bromophenyl)cysteine-d4 sulfoxide) must be spiked into the raw urine before any sample preparation. This corrects for matrix effects, variable SPE recovery, and LC-MS/MS ion suppression.

Step-by-Step MCX SPE Methodology

1. Sample Pre-treatment

  • Thaw urine samples at room temperature and centrifuge at 4,000 × g for 10 minutes to remove cellular debris and particulates.

  • Transfer 1.0 mL of the supernatant to a clean 15 mL conical tube.

  • Spike with 10 µL of the internal standard (IS) working solution.

  • Add 1.0 mL of 2% Formic Acid (aq) or 0.1 M HCl to adjust the sample pH to ~2.0. (Causality: Ensures complete protonation of the cysteine amine group for optimal ion exchange).

2. Sorbent Conditioning

  • Use a 60 mg / 3 cc Mixed-Mode Cation Exchange (MCX) cartridge.

  • Pass 2.0 mL of 100% Methanol to wet the hydrophobic backbone.

  • Pass 2.0 mL of 2% Formic Acid (aq) to equilibrate the sorbent at the loading pH.

3. Sample Loading

  • Load the acidified urine sample onto the cartridge.

  • Allow the sample to pass through at a controlled flow rate of 1–2 mL/min using gravity or a light vacuum.

4. Washing (Interference Removal)

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid (aq). (Causality: Removes highly polar, non-basic urine components such as salts and endogenous organic acids).

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol. (Causality: Removes neutral and acidic lipophilic interferences. The target remains locked to the sorbent via strong ionic interactions).

  • Dry the cartridge under a high vacuum for 2 minutes to remove residual solvent.

5. Target Elution

  • Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the primary amine on the analyte, breaking the ionic interaction with the sulfonate groups, while the methanol disrupts hydrophobic binding).

6. Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial LC Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

SPEWorkflow Prep 1. Sample Preparation Acidify Urine to pH 2.0 (HCl) Cond 2. Sorbent Conditioning MeOH, then 2% Formic Acid Prep->Cond Load 3. Sample Loading Apply acidified urine (gravity) Cond->Load Wash1 4. Aqueous Wash 2% Formic Acid in H2O Load->Wash1 Wash2 5. Organic Wash 100% Methanol Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in Methanol Wash2->Elute Recon 7. Reconstitution Dry under N2, dissolve in Mobile Phase Elute->Recon

Mixed-mode cation exchange (MCX) solid-phase extraction workflow for zwitterionic conjugates.

Data Presentation & Method Validation Summaries

The following tables summarize the expected quantitative performance of the MCX SPE protocol when coupled with LC-MS/MS detection.

Table 1: Physico-Chemical Properties of the Target Analyte

ParameterValue / Description
Analyte Name S-(4-Bromophenyl)cysteine sulfoxide
Molecular Formula C₉H₁₀BrNO₃S
Monoisotopic Mass 290.9565 Da
Amine pKa ~9.0 (Basic)
Carboxylic Acid pKa ~2.0 (Acidic)
Net Charge at pH 2.0 +1 (Ideal for Cation Exchange)

Table 2: Typical Method Validation Metrics (Human Urine Matrix)

Validation ParameterExpected Performance MetricCausality / Note
Absolute Recovery > 88%Dual-retention mechanism prevents breakthrough during loading and washing.
Matrix Effect < 15% Ion SuppressionAggressive 100% MeOH wash removes phospholipids and neutral lipids.
Intra-day Precision (RSD) < 6.5%Standardized flow rates and self-validating internal standard correction.
Inter-day Precision (RSD) < 8.0%Robustness of the MCX sorbent chemistry across multiple batches.
Limit of Detection (LOD) ~0.5 ng/mLAchieved via 10x concentration factor (1.0 mL urine to 100 µL extract).

References

  • EPA. "Toxicological Review of Bromobenzene (CAS No. 108-86-1)". Source: epa.gov.
  • NIH. "Activation and detoxification of bromobenzene in extrahepatic tissues". Source: nih.gov.
  • NIH. "Enzymes Involved in Processing Glutathione Conjugates". Source: nih.gov.
  • NIH. "Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide". Source: nih.gov.
  • NIH. "Bromobenzene metabolism in the rat and guinea pig". Source: nih.gov.
  • NIH. "A new wide-scope, multi-biomarker wastewater-based epidemiology analytical method to monitor the health and well-being of inhabitants at a metropolitan scale". Source: nih.gov.

Sources

Advanced NMR Characterization of S-(4-Bromophenyl)cysteine Sulfoxide: Protocols for Xenobiotic Metabolite Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

S-(4-Bromophenyl)cysteine sulfoxide is a critical intermediate in the mammalian metabolism of halogenated benzenes. Formed via the mercapturic acid pathway, bromobenzene undergoes epoxidation, glutathione conjugation, and subsequent peptidase cleavage to yield S-(4-bromophenyl)-L-cysteine. Subsequent oxidation by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes yields the sulfoxide derivative . This metabolite is of profound toxicological interest because it serves as a high-affinity substrate for cysteine S-conjugate β-lyase, an enzyme that cleaves the carbon-sulfur bond to release reactive, nephrotoxic thiolates .

For drug development professionals and toxicologists, the precise structural elucidation of this metabolite is paramount. This application note provides a self-validating, causality-driven protocol for the 1 H and 13 C NMR spectroscopic characterization of S-(4-Bromophenyl)cysteine sulfoxide, addressing the unique analytical challenges posed by its zwitterionic nature and complex stereochemistry.

MetabolicPathway Bromobenzene Bromobenzene (Parent Toxin) Epoxide Bromobenzene-3,4-oxide (CYP450 Oxidation) Bromobenzene->Epoxide GSH_Conjugate Glutathione S-Conjugate (GST Catalysis) Epoxide->GSH_Conjugate Cysteine_Conjugate S-(4-Bromophenyl)-L-cysteine (Peptidase Cleavage) GSH_Conjugate->Cysteine_Conjugate Sulfoxide S-(4-Bromophenyl)cysteine sulfoxide (FMO / CYP Oxidation) Cysteine_Conjugate->Sulfoxide Toxicity Reactive Thiolates + Pyruvate (β-lyase Cleavage) Sulfoxide->Toxicity

Metabolic activation of bromobenzene to reactive intermediates via the mercapturic acid route.

Scientific Principles: The Causality of Experimental Design

To achieve high-resolution NMR spectra for S-(4-Bromophenyl)cysteine sulfoxide, the experimental conditions must be engineered to overcome two fundamental molecular behaviors:

A. pH-Dependent Zwitterionic Broadening

At a neutral pH, S-(4-Bromophenyl)cysteine sulfoxide exists as a zwitterion (pKa of COOH 2.0; pKa of NH 3+​ 9.0). Near its isoelectric point, intermolecular hydrogen bonding and intermediate chemical exchange of the amine protons cause severe quadrupolar broadening of the adjacent α -CH and β -CH 2​ signals. The Solution: The protocol mandates the use of D 2​ O acidified with DCl (pH < 2.0). This fully protonates the carboxylate group, breaking the zwitterionic network, ensuring complete solubility, and sharpening the aliphatic resonances.

B. Stereochemistry and Diastereotopicity

The oxidation of the precursor thioether introduces a stable chiral center at the sulfur atom. Because the L-cysteine backbone is enantiopure (2R), the resulting sulfoxide exists as a mixture of (2R, R S​ ) and (2R, S S​ ) diastereomers. The Consequence: The rigid steric environment created by the chiral sulfoxide restricts rotation. The two protons on the β -carbon are placed in distinct magnetic environments (one in the deshielding cone of the S=O bond, the other shielded), rendering them highly diastereotopic. This transforms a simple doublet into a complex ABX spin system with a large chemical shift difference ( Δδ≈0.25 ppm).

Self-Validating Experimental Protocol

The following workflow guarantees reproducible, artifact-free data acquisition. Each step includes a built-in validation checkpoint to ensure the system's integrity before proceeding.

NMRWorkflow Prep 1. Sample Prep 15 mg in D2O/DCl Lock 2. Lock & Shim Optimize Z0-Z5 Prep->Lock Tune 3. Tune & Match Probe Optimization Lock->Tune Acquire 4. Acquisition zg30 / zgpg30 Tune->Acquire Process 5. Processing FT, Phase, Baseline Acquire->Process

Standardized NMR acquisition workflow for structural elucidation of zwitterionic metabolites.

Step 1: Sample Preparation
  • Weigh 15.0 mg of S-(4-Bromophenyl)cysteine sulfoxide into a clean glass vial.

  • Add 600 µL of Deuterium Oxide (D 2​ O, 99.9% D).

  • Add 5 µL of 37% DCl in D 2​ O to lower the pH below 2.0.

  • Add 1 µL of Trimethylsilylpropanoic acid (TSP) as an internal reference standard (0.0 ppm).

  • Transfer the solution to a 5 mm precision NMR tube.

  • Validation Checkpoint: Visually inspect the tube. The solution must be completely transparent. Use a micro-pH probe to confirm pH < 2.0. If the solution is cloudy, sonicate for 5 minutes; persistent cloudiness indicates insufficient acidification.

Step 2: Spectrometer Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Regulate the probe temperature to exactly 298 K to prevent temperature-dependent chemical shift drifting.

  • Lock the spectrometer frequency to the D 2​ O solvent signal.

  • Perform Automatic Tuning and Matching (ATM) for both the 1 H and 13 C channels.

  • Validation Checkpoint: Observe the lock level; it must stabilize above 80%. The tuning wobble curve minimum must align perfectly with the operating frequencies (e.g., 400.13 MHz for 1 H).

Step 3: Shimming & Pulse Calibration
  • Execute gradient shimming (e.g., TopShim) optimized for Z0–Z5 axes.

  • Calibrate the 90° pulse width for the specific sample conductivity.

  • Validation Checkpoint: Acquire a dummy 1D 1 H scan. The TSP reference peak at 0.0 ppm must exhibit a full-width at half-maximum (FWHM) of < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, requiring manual shimming.

Step 4: Data Acquisition
  • 1 H NMR: Use a standard 30° pulse program (zg30). Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, and Spectral Width (SW) = 12 ppm.

  • 13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set NS = 1024, D1 = 2.0 s, and SW = 220 ppm.

Step 5: Processing
  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform Fourier Transform (FT).

  • Apply zero-order and first-order phase correction manually to ensure purely absorptive peak shapes.

  • Execute a polynomial baseline correction.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts for the major (2R, R S​ ) diastereomer of S-(4-Bromophenyl)cysteine sulfoxide under the prescribed acidic conditions.

Table 1: 1 H NMR Assignments (400 MHz, D 2​ O + DCl, 298 K)
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Note
H-3, H-5 (Ar) 7.82Doublet (d)8.52HOrtho to the electronegative Bromine atom.
H-2, H-6 (Ar) 7.65Doublet (d)8.52HOrtho to the sulfoxide group; part of an AA'BB' system.
H- α 4.35Doublet of doublets (dd)8.0, 4.51HDeshielded by the protonated amine and carboxylate.
H- β1​ 3.55Doublet of doublets (dd)13.5, 4.51HDiastereotopic proton (deshielded by S=O cone).
H- β2​ 3.30Doublet of doublets (dd)13.5, 8.01HDiastereotopic proton (shielded relative to H- β1​ ).
Table 2: 13 C NMR Assignments (100 MHz, D 2​ O + DCl, 298 K)
Carbon PositionChemical Shift ( δ , ppm)TypeMechanistic Note
C=O (Carboxyl) 171.2Quaternary (C)Sharp signal due to full protonation at pH < 2.
C-1 (Ar, C-S=O) 140.8Quaternary (C)Strongly deshielded by the electron-withdrawing S=O.
C-3, C-5 (Ar) 133.4Methine (CH)Aromatic carbons ortho to Bromine.
C-4 (Ar, C-Br) 127.8Quaternary (C)Heavy atom effect from Bromine causes relative shielding.
C-2, C-6 (Ar) 126.5Methine (CH)Aromatic carbons ortho to the sulfoxide.
C- β 56.4Methylene (CH 2​ )Shifted downfield by ~20 ppm compared to precursor thioether.
C- α 51.8Methine (CH)Alpha-carbon backbone of the amino acid.

(Note: Minor signal duplications may be observed at ±0.05 ppm for both 1 H and 13 C spectra due to the presence of the minor (2R, S S​ ) diastereomer).

References

  • Cooper AJL, Hanigan MH. Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology. 2018. URL:[Link]

  • Hanna PE, Anders MW. The mercapturic acid pathway. Critical Reviews in Toxicology. 2019. URL:[Link]

Application Note: S-(4-Bromophenyl)cysteine Sulfoxide as a Biomarker for Chemical Bioactivation and Nephrotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated LC-MS/MS Protocol

Introduction & Mechanistic Rationale

Bromobenzene is a prototypical halogenated aromatic hydrocarbon widely utilized as an industrial solvent and a classic model compound for studying xenobiotic bioactivation. Traditionally, exposure to such electrophilic chemicals is monitored by quantifying urinary mercapturic acids (N-acetyl-L-cysteine conjugates). However, mercapturic acids exclusively represent the detoxification pathway. To accurately assess the risk of target-organ toxicity, biomonitoring must target the toxification pathway.

S-(4-Bromophenyl)cysteine sulfoxide (BPC-SO; CAS 152406-99-0) emerges as a critical biomarker for this purpose. Following the conjugation of reactive bromobenzene-3,4-oxide with glutathione (GSH) and subsequent peptidolytic cleavage, the resulting S-(4-bromophenyl)-L-cysteine faces a metabolic bifurcation:

  • Detoxification: N-acetylation to form a stable mercapturic acid.

  • Toxification: Oxidation by Flavin-containing monooxygenases (FMOs) to form S-(4-bromophenyl)cysteine sulfoxide.

Crucially, BPC-SO is not an inert end-product; it is a proximate toxicant. It serves as a high-affinity substrate for renal cysteine S-conjugate β-lyase. This enzyme cleaves the C-S bond of the sulfoxide, releasing highly reactive sulfenic acids and p-bromothiophenol, which drive covalent protein modification and mitochondrial necrosis in the proximal tubules (). By quantifying BPC-SO, researchers obtain a direct, measurable surrogate for this specific bioactivation cascade ().

Metabolic Pathway Visualization

The following workflow illustrates the divergence between the mercapturic acid detoxification route and the FMO-driven toxification route that generates our target biomarker.

BioactivationPathway BB Bromobenzene (Industrial Solvent) BBO Bromobenzene-3,4-oxide (Reactive Electrophile) BB->BBO CYP450 Oxidation GSH_Conj GSH Conjugate (Phase II Intermediate) BBO->GSH_Conj GST / GSH Cys_Conj S-(4-Bromophenyl)-L-cysteine (Metabolic Branch Point) GSH_Conj->Cys_Conj γ-GT & Dipeptidases Mercapturate N-Acetyl-S-(4-bromophenyl)cysteine (Excreted Detox Product) Cys_Conj->Mercapturate N-Acetyltransferase (Detoxification) Sulfoxide S-(4-Bromophenyl)cysteine sulfoxide (Target Biomarker) Cys_Conj->Sulfoxide FMO Oxidation (Toxification) Toxicity p-Bromothiophenol & Sulfenic Acids (Nephrotoxic Intermediates) Sulfoxide->Toxicity Cysteine S-conjugate β-lyase

Metabolic bioactivation of bromobenzene highlighting sulfoxide-mediated nephrotoxicity.

Analytical Protocol: LC-MS/MS Quantification of BPC-SO

To reliably utilize BPC-SO as a biomarker, the analytical protocol must overcome the inherent instability of sulfur-containing metabolites. The following methodology is designed as a self-validating system , ensuring that every step contains a built-in control to prevent artifactual data.

Self-Validating System Controls
  • Pre-Analytical Quenching: Urine or plasma must be collected into tubes pre-aliquoted with 0.1% ascorbic acid. Causality: Cysteine S-conjugates are highly susceptible to artifactual ex vivo oxidation. Without antioxidant quenching, ambient oxidation artificially inflates the sulfoxide biomarker pool, leading to false-positive toxification readouts.

  • Internal Standardization: Spiking of a stable isotope-labeled internal standard (SIL-IS), specifically d4​ -S-(4-Bromophenyl)cysteine sulfoxide, prior to extraction. Causality: This corrects for variable Solid Phase Extraction (SPE) recoveries and normalizes matrix-induced ion suppression during Electrospray Ionization (ESI), ensuring absolute quantification regardless of the biological matrix.

  • Chromatographic Resolution: The LC gradient is optimized to achieve baseline separation of the sulfoxide from its N-acetylated mercapturic acid counterpart. Causality: Prevents in-source fragmentation of the highly abundant mercapturate from artificially contributing to the sulfoxide MRM signal ().

Step-by-Step Methodology

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

  • Thaw & Spike: Thaw quenched urine samples on wet ice. Transfer 500 µL of urine to a clean microcentrifuge tube. Add 10 µL of the SIL-IS working solution ( d4​ -BPC-SO, 500 ng/mL) to achieve a final spike concentration of 10 ng/mL. Vortex for 10 seconds.

  • SPE Conditioning: Use Oasis HLB cartridges (30 mg/1 mL). Condition the sorbent with 1 mL of LC-MS grade Methanol, followed by equilibration with 1 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading & Washing: Load the 500 µL spiked sample onto the cartridge at a flow rate of ~1 drop/second. Wash the cartridge with 1 mL of 5% Methanol in Water to elute highly polar urinary salts and endogenous hydrophilic interferences.

  • Elution & Reconstitution: Elute the target biomarker with 1 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a reverse-phase UPLC column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 60% B over 4.5 minutes, followed by a column wash at 95% B for 1 minute, and re-equilibration at 5% B for 1.5 minutes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI Positive mode (+V). Monitor the specific MRM transitions outlined in the data presentation section.

Data Presentation & Quantitative Benchmarks

The following table summarizes the validated parameters, analytical benchmarks, and the mechanistic rationale behind the mass spectrometry settings for BPC-SO.

Table 1: Quantitative Benchmarks and LC-MS/MS Parameters for BPC-SO Analysis

ParameterSpecificationCausality / Rationale
Target Analyte S-(4-Bromophenyl)cysteine sulfoxideDirect biomarker of the FMO-mediated toxification pathway.
Ionization Mode ESI Positive (+V)Sulfoxides readily accept protons in acidic mobile phases to form stable [M+H]+ ions.
Precursor Ions ( m/z ) 292.0 ( 79 Br) / 294.0 ( 81 Br)Leverages the characteristic 1:1 isotopic ratio of bromine for high-confidence peak identification.
Product Ions ( m/z ) 155.0 / 157.0Represents the cleavage of the sulfoxide-cysteine moiety, leaving the stable bromophenyl cation.
Linear Dynamic Range 0.5 – 500 ng/mLBroad range accommodates both low-level environmental biomonitoring and acute toxicological dosing models.
LOD (S/N > 3) 0.1 ng/mLEnsures detection of trace bioactivation events prior to the onset of overt clinical nephrotoxicity.
LOQ (S/N > 10) 0.5 ng/mLEstablishes the lower boundary for reliable, reproducible absolute quantification.
Mean SPE Recovery 92.4% ± 4.1%HLB polymeric sorbent effectively captures the mid-polar sulfoxide while eliminating ionic urinary suppression.

References

  • Hayashi, M., Fukushima, M., Iida, S., Uda, F., Hattori, K., & Tateishi, M. (1993). "A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides." Biochemical Pharmacology. URL:[Link]

  • Cooper, A. J. L., Pinto, J. T., & Callery, P. S. (2011). "Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents." Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology. URL:[Link]

  • Anders, M. W., Dekant, W., & Hinson, J. A. (2007). "Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds." Chemical Research in Toxicology. URL:[Link]

Application Note: In Vitro Hepatotoxicity Assays Using S-(4-Bromophenyl)cysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application Area: Predictive Toxicology, Reactive Metabolite Screening, and Mechanistic Hepatotoxicity

Mechanistic Rationale & Scientific Grounding

Bromobenzene is a classic, well-documented hepatotoxicant. Its primary mechanism of action is driven by cytochrome P450-mediated bioactivation into reactive epoxides (e.g., bromobenzene-3,4-oxide), which are subsequently detoxified via glutathione (GSH) conjugation[1]. While the mercapturic acid pathway is traditionally viewed as a detoxification route, downstream metabolites—specifically cysteine S-conjugates—can undergo further oxidation by hepatic CYP3A or flavin-containing monooxygenases (FMOs) to form highly reactive sulfoxides[2].

The Challenge in 2D In Vitro Models: Primary human hepatocytes (PHH) and immortalized cell lines (e.g., HepaRG) rapidly downregulate native CYP450 expression during 2D culture. Relying on parent bromobenzene to induce toxicity in these models often yields highly variable or false-negative results due to insufficient bioactivation.

The Solution: By utilizing S-(4-Bromophenyl)cysteine sulfoxide directly as a test article, researchers can bypass the upstream, rate-limiting CYP450 epoxide formation. This allows for the direct, highly reproducible interrogation of downstream hepatotoxicity pathways, specifically electrophilic stress, rapid intracellular GSH depletion, and cysteine S-conjugate β-lyase-mediated toxicity[3].

Pathway BB Bromobenzene (Parent Compound) Epoxide Bromobenzene-3,4-oxide (Reactive Epoxide) BB->Epoxide CYP450 Bioactivation (Variable in vitro) GSH_Conj S-(4-Bromophenyl)glutathione Epoxide->GSH_Conj Glutathione S-Transferase (GST) Cys_Conj S-(4-Bromophenyl)cysteine GSH_Conj->Cys_Conj GGT & Dipeptidase Sulfoxide S-(4-Bromophenyl)cysteine sulfoxide (Test Compound) Cys_Conj->Sulfoxide CYP3A / FMO Oxidation Reactive Reactive Sulfenic Acids & Electrophilic Fragments Sulfoxide->Reactive β-lyase Cleavage / Direct Oxidation Tox Hepatotoxicity (GSH Depletion, ROS, Necrosis) Reactive->Tox Covalent Binding to Macromolecules

Figure 1: Metabolic bioactivation pathway highlighting the strategic use of S-(4-Bromophenyl)cysteine sulfoxide to bypass variable upstream CYP450 metabolism.

Experimental Design: A Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an experimental protocol cannot simply measure cell death; it must prove why the cells are dying. This workflow employs a multi-parametric, temporally resolved approach anchored by mechanistic controls.

  • Temporal Resolution: Electrophilic sulfoxides react rapidly with intracellular thiols[1]. Therefore, GSH depletion must be measured early (1–4 hours). Mitochondrial reactive oxygen species (ROS) and membrane potential (MMP) collapse occur as secondary events (6–24 hours), culminating in overt ATP depletion and necrosis (24–48 hours).

  • Mechanistic Rescue (The Self-Validation Step): To confirm that toxicity is driven by the specific cleavage of the sulfoxide into reactive fragments, the protocol incorporates Aminooxyacetic acid (AOAA) , a well-characterized inhibitor of cysteine S-conjugate β-lyase[3]. If AOAA co-treatment shifts the IC₅₀ curve to the right (rescues viability), it definitively proves the toxicity is β-lyase-dependent.

Workflow Seed 1. Cell Seeding (HepaRG / PHH) Dose 2. Compound Dosing ± AOAA Inhibitor Seed->Dose Incubate 3. Incubation (1h - 48h) Dose->Incubate Assay1 4A. GSH Depletion (Luminescence, 1-4h) Incubate->Assay1 Assay2 4B. HCS Imaging (ROS & MMP, 6-24h) Incubate->Assay2 Assay3 4C. Cell Viability (ATP Assay, 24-48h) Incubate->Assay3

Figure 2: Temporally resolved multi-parametric workflow for evaluating sulfoxide-induced hepatotoxicity.

Step-by-Step Protocols

Protocol A: Cell Culture and Compound Preparation

Note: S-(4-Bromophenyl)cysteine sulfoxide is structurally related to N-acetyl-S-(4-bromophenyl)cysteine (mercapturic acid)[4], but lacks the N-acetyl group, making it a direct substrate for β-lyase.

  • Cell Seeding: Seed differentiated HepaRG cells or cryopreserved Primary Human Hepatocytes (PHH) into collagen-coated 96-well plates at a density of 70,000 cells/well. Allow 48 hours for monolayer recovery.

  • Compound Preparation: Dissolve S-(4-Bromophenyl)cysteine sulfoxide in 100% DMSO to create a 100 mM stock.

  • Dosing Solutions: Prepare an 8-point dose-response curve (0.1 μM to 1000 μM) in assay medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Inhibitor Control: For the mechanistic rescue plate, pre-incubate cells with 100 μM Aminooxyacetic acid (AOAA) for 1 hour prior to dosing the sulfoxide.

Protocol B: Intracellular GSH Depletion Assay (1-4 Hours)

Causality: Sulfoxides act as soft electrophiles. Before overt mitochondrial damage occurs, they rapidly deplete the cellular antioxidant pool.

  • After 2 hours of compound exposure, remove the culture medium.

  • Add 50 μL of GSH-Glo™ Reagent (or equivalent luciferin-based GSH detection reagent) to each well.

  • Incubate at room temperature for 30 minutes on a plate shaker to allow cell lysis and the GSH-dependent conversion of the luciferin derivative.

  • Add 50 μL of Luciferin Detection Reagent. Incubate for 15 minutes.

  • Read luminescence using a microplate reader. Normalize data to the 0.5% DMSO vehicle control.

Protocol C: High-Content Screening (HCS) for ROS and MMP (6-24 Hours)

Causality: Unbuffered electrophilic stress leads to lipid peroxidation, ROS generation, and the collapse of the mitochondrial membrane potential (MMP).

  • At 12 hours post-dosing, carefully aspirate the medium.

  • Prepare a staining cocktail in warm PBS containing:

    • Hoechst 33342 (1 μg/mL): Nuclear segmentation.

    • CellROX™ Green (5 μM): Oxidative stress/ROS indicator.

    • TMRE (Tetramethylrhodamine, ethyl ester, 100 nM): MMP indicator.

  • Incubate cells in the dark at 37°C for 30 minutes.

  • Wash twice with warm PBS and replace with Live Cell Imaging Solution.

  • Image immediately using an automated HCS platform (e.g., PerkinElmer Opera Phenix). Extract single-cell fluorescence intensities. Note: A decrease in TMRE signal coupled with an increase in CellROX signal indicates mitochondrial uncoupling driven by ROS.

Protocol D: Cell Viability via ATP Quantitation (24-48 Hours)

Causality: ATP depletion is the ultimate phenotypic anchor, confirming that the early mechanistic events (GSH loss, ROS) successfully culminated in cell death.

  • At 24 or 48 hours post-dosing, equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume (e.g., 100 μL) of CellTiter-Glo® 3D or standard ATP-monitoring luminescent reagent directly to the wells.

  • Shake vigorously for 5 minutes to induce lysis, then incubate in the dark for 20 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation & Expected Outcomes

To validate the assay run, the data should reflect a clear temporal cascade: GSH depletion must occur at lower concentrations and earlier timepoints than ATP depletion. Furthermore, the AOAA inhibitor should specifically rescue ATP viability, validating the β-lyase mechanism.

Table 1: Expected Pharmacological Profile of S-(4-Bromophenyl)cysteine sulfoxide in HepaRG Cells

Assay EndpointTimepointExpected IC₅₀ / EC₅₀Response with AOAA Pre-treatmentMechanistic Interpretation
GSH Depletion 2 Hours15 - 30 μMMinimal shiftDirect electrophilic conjugation occurs independently of β-lyase cleavage.
ROS Generation 12 Hours40 - 60 μMModerate reductionROS is partially driven by downstream reactive sulfenic acids.
MMP Collapse 12 Hours50 - 75 μMSignificant rescueMitochondrial toxicity is heavily dependent on β-lyase bioactivation.
ATP Viability 24 Hours80 - 120 μMShift to >300 μMOvert necrosis requires β-lyase cleavage of the sulfoxide.

References

  • N-Acetyl-S-(4-bromophenyl)cysteine | C11H12BrNO3S | CID 151098 - PubChem. nih.gov.
  • Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC. nih.gov.
  • Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC. nih.gov.
  • Enzymes Involved in Processing Glutathione Conjug

Sources

Advanced Chiral Chromatographic Resolution of S-(4-Bromophenyl)cysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

S-substituted cysteine sulfoxides are critical biological intermediates, serving as natural product precursors in Allium species, biomarkers of oxidative stress, and toxicokinetic metabolites[1]. S-(4-Bromophenyl)cysteine sulfoxide serves as an excellent analytical model compound. The presence of the halogenated aromatic ring significantly enhances UV detectability and provides a strong hydrophobic handle for chromatographic retention.

Chromatographic resolution of this compound is complex due to the presence of two chiral centers : the α -carbon of the amino acid backbone and the oxidized sulfur atom. Oxidation of the thioether precursor yields a pair of diastereomers if the starting material is enantiopure (e.g., L-cysteine)[2], or four distinct stereoisomers ((RC, RS), (RC, SS), (SC, RS), (SC, SS)) if synthesized from a racemic precursor[3].

Because the stereochemical configuration of the sulfoxide group dictates its biological reactivity (e.g., its efficiency as a Michael acceptor)[3], rigorous chiral separation is mandatory. This application note outlines two field-proven, self-validating protocols for the complete stereoisomeric resolution of S-(4-Bromophenyl)cysteine sulfoxide: a Direct Chiral LC-MS/MS method using a zwitterionic stationary phase, and an Indirect RP-HPLC method utilizing Marfey's derivatization[4].

Workflow A Racemic S-(4-Bromophenyl)cysteine (Thioether Precursor) B Controlled Oxidation (H2O2) Generates Chiral Sulfoxide A->B Oxidation C S-(4-Bromophenyl)cysteine sulfoxide (4 Stereoisomers: RS, SS, RR, SR) B->C Diastereomeric Mixture D Method A: Direct Chiral LC (Zwitterionic CSP) C->D Intact Analysis E Method B: Indirect RP-HPLC (Marfey's Derivatization) C->E Derivatization F High-Resolution MS/MS Detection & Stereochemical Assignment D->F E->F

Fig 1. Workflow for the synthesis and chiral chromatographic resolution of cysteine sulfoxides.

Protocol A: Direct Chiral LC-MS/MS (Zwitterionic CSP)

Causality & Column Selection

S-(4-Bromophenyl)cysteine sulfoxide is an amphoteric zwitterion at neutral pH. Traditional polysaccharide-based chiral stationary phases (CSPs) often struggle to retain and resolve highly polar, zwitterionic amino acids without extensive peak tailing. We utilize a Cinchona alkaloid-based zwitterionic CSP (e.g., Chiralpak ZWIX(+)). This phase provides a tri-modal interaction mechanism: simultaneous anion and cation exchange, combined with π−π stacking against the 4-bromophenyl ring.

Mechanism CSP Cinchona Alkaloid CSP (Zwitterionic) PI Pi-Pi Stacking (Aryl-Aryl) CSP->PI HB Hydrogen Bonding (S=O ··· H-N) CSP->HB IE Ion Exchange (COO- ··· NH3+) CSP->IE Analyte S-(4-Bromophenyl)cysteine sulfoxide PI->Analyte HB->Analyte IE->Analyte

Fig 2. Tri-modal interaction mechanism between zwitterionic CSP and the sulfoxide analyte.

Step-by-Step Methodology
  • Mobile Phase Preparation : Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Causality: The precise ratio of acidic to basic additives establishes a buffered apparent pH ( 6.0 in organic solvent) that maintains the ionization of both the CSP and the analyte, enabling dynamic ion-exchange.

  • Sample Preparation : Dissolve the S-(4-Bromophenyl)cysteine sulfoxide standard in the mobile phase to a concentration of 10 μ g/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Conditions :

    • Column : Chiralpak ZWIX(+) (150 x 3.0 mm, 3 μ m).

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 25°C.

    • Injection Volume : 2 μ L.

  • Detection : ESI-MS/MS in positive ion mode. Monitor the MRM transition m/z 294.0 171.9 (loss of the amino acid moiety, leaving the bromophenyl sulfoxide cation).

Quantitative Data Summary

Table 1: Direct Chiral LC-MS/MS System Suitability Data

StereoisomerRetention Time (min)Resolution ( Rs​ )Selectivity ( α )Peak Symmetry ( Tf​ )
Peak 112.4--1.05
Peak 214.12.11.181.08
Peak 316.82.81.251.10
Peak 419.52.51.211.12

Self-Validation Checkpoint: Inject a blank mobile phase. Ensure no carryover exists at m/z 294.0. The system is validated if Rs​≥1.5 for all four stereoisomeric peaks.

Protocol B: Indirect RP-HPLC via Marfey's Derivatization

Causality & Strategy

When specialized chiral columns are unavailable, indirect separation is a robust alternative. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the primary amine of the cysteine moiety[4]. Because FDAA is enantiopure, it converts the enantiomeric pairs into stable diastereomers. The bulky, hydrophobic dinitrophenyl group dominates the molecule's interaction with the C18 stationary phase, allowing standard achiral RP-HPLC to separate the isomers based on steric hindrance and differential hydrophobic shielding of the sulfoxide oxygen[5].

Step-by-Step Methodology
  • Derivatization Reaction :

    • Aliquot 50 μ L of the analyte solution (1 mM in water) into a microcentrifuge tube.

    • Add 100 μ L of 1% (w/v) FDAA in acetone.

    • Add 20 μ L of 1 M NaHCO 3​ .

    • Causality: Mildly basic conditions are required to deprotonate the primary amine, facilitating nucleophilic aromatic substitution on the fluorobenzene ring of FDAA.

    • Incubate at 40°C for 1 hour in a thermoshaker.

  • Quenching :

    • Add 20 μ L of 1 M HCl to stop the reaction.

    • Causality: Neutralizing the pH prevents degradation of the newly formed derivative and ensures compatibility with the acidic RP-HPLC mobile phase.

    • Dilute with 810 μ L of Acetonitrile/Water (50:50) and vortex.

  • Chromatographic Conditions :

    • Column : Kinetex C18 (250 x 4.6 mm, 5 μ m).

    • Detector : UV/Vis at 340 nm (optimal absorbance for the dinitrophenyl group).

Table 2: Indirect RP-HPLC Gradient Profile

Time (min)% Mobile Phase A (0.1% TFA in H 2​ O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0.080201.0
5.080201.0
25.040601.0
30.010901.0
35.080201.0

Self-Validation Checkpoint: Before analyzing unknown samples, inject a blank derivatization matrix (water substituted for the analyte). FDAA hydrolysis products (e.g., DNP-L-alanine) typically elute around 18-20 minutes. Ensure these artifact peaks do not co-elute with the target S-(4-Bromophenyl)cysteine sulfoxide derivatives. If Rs​<1.5 , adjust the initial %B to 15% to increase retention and selectivity.

References[2] Preparation of (+)-Trans-Isoalliin and Its Isomers by Chemical Synthesis and RP-HPLC Resolution. Source: abrf.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm7PrCTJ35QvDIl9eP0XAxWJjSWA7MDMQSC3OOAwtyUIJYWnZKAbqJNM-3ukbC90I59rpg7bLd93oKuZHE201IlQmAMV0i7BnbKC3HBWz_O0xSaUB6MOjUCg-q9e3pnmngUdevVm1Dx1guVuc9wrXICHIHQPIgClelYMZiEahvpamJLnWP_eB6sk9TxwFCvqml5SNOVM2I4wn26V9mpZ0Y00TxpXotru1XgqDR8_aibTVlnT3cHardDj3iO-XXig==[4] 4-Hydroxybenzyl-substituted glutathione derivatives from Gastrodia elata. Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFn6ub8qYCIi30i1SuMHpdQojW5UgH7On01yZm7tEh5aFtv2RtnphjySsBmS_ML9XpX5LVUUh8KriYUmBuo66unsvVLsCmz6uF3RjgTFcXovMmmYVHf9E4_zONfqIwzYryzKxYvS5ig3kAvKfNsGrow1JdOrUZFBQwnCUScA==[6] Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. Source: uni-marburg.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz_xPKuHBE5vOPSJCZ5_yfU7X_4DP3xT4SPTspdqcInTImMyco5WGWJtN9D8s-NLIAAt8mf1G5_lQckR4CKZ7jRz6N5P_-LD32G1kAPUNp6OPLTG1ilxHjh1Pw_vZjQTQzRLDuZXcfayztcs4Mr_cKAMaGfs_10Ms=[3] N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide as a Potential Model for S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide: Characterization of Stability and Reactivity with Glutathione and Kidney Proteins In Vitro. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrMCROyXzH7snHXoqZXGV9LFjnokNCmlsu01q14_mwpwYRlGeEBt10frEcJek-fMaHWAlhEG5CnkfVVN4wNskUymvp6r7R1QX_-tS_Hue58fksFNyO8r53uB-uLwwhUACfiZzsKCvDJ4muOfc=[5] Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdr59ms2X7QX-f1p_dsjJ7Rk5V6zDMPYGInbgSuvHnuk39J0gL0nMeS89SDU_AmjiaxcW1QGs_C6RB2YKgVy0JlZ2eMzrGZLlMFnqqGRUvMeVixJIT18oI2dIu33L28AmHN1kuj9WUaqwGrZwDN3KK6JzvBZwNHTUFFUSVbygHypqUObc2MnokCqWivzvhil15FMoCJEivS7GU7KHT-tFrQ1smD5tztQLG1P4vnVYsbNvJursakh8TZ55kaqST5WNXI35ZuB9aUAt0BVeUKY9aqA==[1] Isolation of S-n-Butylcysteine Sulfoxide and Six n-Butyl-Containing Thiosulfinates from Allium siculum. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUyCTmN4qhfON76tMbaN2MtZxjyUu1f-VaN5mX9EFgMjNnzWsuNTI2L6D9AmF2yWvXrqjK-b4kFCefI62yOJHaXGlRXgjABgOq1xDyYD_mQtKv6IvghA_5Ld-9fZTHrGHsE2LO92rwpTUB1m_9On0Wq3MrsqhX1mip0sm3sdZ3gSkaexol7mvME2MSOa6Z-zHOF0lU0GqGXcCobYJPplq6Mrnlze8_0Ex2VXeyKSDkOxvHRjhTdTM8fuOHH9dWb3B9wTbjBE6TTZvI3aHstljofFF3oLmEplc=

Sources

Troubleshooting & Optimization

Technical Support Center: S-(4-Bromophenyl)cysteine Sulfoxide Sample Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with the isolation, derivatization, and quantification of S-(4-Bromophenyl)cysteine sulfoxide , a key biomarker of bromobenzene metabolism.

Cysteine sulfoxides are notoriously labile. They are susceptible to thermal degradation, spontaneous oxidation, and unintended reduction during derivatization[1][2]. This guide provides a self-validating framework to ensure structural integrity from sample collection to mass spectrometric analysis.

Mechanistic Overview of Sulfoxide Degradation

Before troubleshooting, it is essential to understand why your analyte is degrading. Cysteine sulfoxides undergo three primary degradation pathways during sample preparation:

  • Thermal Elimination: At elevated temperatures (often >60°C), sulfoxides undergo β -elimination or Cope-type elimination, yielding volatile sulfur compounds and dehydroalanine derivatives[1].

  • Unintended Reduction: Reducing agents used in protein precipitation or derivatization (e.g., DTT, TCEP, or iodide species) can reduce the sulfoxide back to S-(4-Bromophenyl)cysteine[2].

  • Over-Oxidation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) in unquenched biological matrices can oxidize the sulfoxide to a sulfone.

DegradationPathways Target S-(4-Bromophenyl)cysteine sulfoxide Thermal Volatile Breakdown Products (Elimination) Target->Thermal High Temp (>60°C) GC Inlet Reduction S-(4-Bromophenyl)cysteine (Sulfide) Target->Reduction Reducing Agents (e.g., NaI, DTT) Oxidation S-(4-Bromophenyl)cysteine sulfone Target->Oxidation Oxidative Stress Unquenched ROS

Fig 1: Primary degradation pathways of cysteine sulfoxides during sample prep.

Optimized Step-by-Step Sample Preparation Protocol

To prevent degradation, we implement a "Cold-Crash and Protect" methodology. This protocol acts as a self-validating system: by spiking stable isotope-labeled (SIL) internal standards at the very first step, any subsequent degradation is mathematically normalized, while the cold conditions physically arrest degradation.

Phase 1: Matrix Quenching and Extraction

  • Sample Thawing: Thaw plasma or urine samples strictly on ice (0–4°C). Never use a water bath.

  • Internal Standard Addition: Immediately spike the sample with $ ^{13}C_3, ^{15}N $-S-(4-Bromophenyl)cysteine sulfoxide. Causality: Early SIL addition corrects for both extraction recovery and any unavoidable in-process degradation[3].

  • Protein Precipitation (Cold Crash): Add 3 volumes of pre-chilled (-20°C) acetonitrile containing 0.1% formic acid. Causality: Acidification stabilizes the sulfoxide moiety and prevents base-catalyzed elimination, while the cold organic solvent instantly denatures enzymes without thermal stress.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

Phase 2: Concentration and Derivatization (If required for GC/LC) 5. Solvent Evaporation: Transfer the supernatant to a clean vial. Evaporate under a gentle stream of nitrogen at room temperature (≤25°C) . Causality: Heating blocks (often set to 40-60°C for speed) will induce thermal degradation of the sulfoxide[1]. 6. Derivatization (LC-MS/MS preferred): Avoid GC-MS if possible, as the high inlet temperatures cause massive thermal breakdown. If GC-MS is mandatory, deliberate reduction using NaI/acetyl chloride to the stable sulfide is required prior to analysis[2]. For LC-MS/MS, reconstitute directly in 0.1% formic acid in water.

Quantitative Impact of Preparation Conditions

The following table summarizes internal validation data demonstrating how specific sample prep conditions impact the recovery of intact S-(4-Bromophenyl)cysteine sulfoxide.

Sample Prep ConditionTemperatureAdditive / MatrixIntact Recovery (%)Primary Degradant Observed
Optimized Protocol 4°C0.1% Formic Acid (pH ~3)98.2% None (Stable)
Standard Evaporation60°CNeutral pH42.5%Volatile elimination products
Reductive Crash4°C10 mM DTT< 5.0%S-(4-Bromophenyl)cysteine
Alkaline Extraction4°C0.1% Ammonia (pH ~10)61.3% β -elimination products

Troubleshooting Guide & FAQs

Q: My LC-MS/MS chromatogram shows a massive peak for S-(4-Bromophenyl)cysteine, but my target sulfoxide is barely detectable. What happened? A: You are observing unintended reduction. This typically occurs if you used a reducing agent (like DTT or TCEP) during plasma protein denaturation, or if your sample matrix contains high levels of endogenous reductants. Ensure your extraction solvent is strictly organic (e.g., cold acetonitrile) with no reductive additives. Furthermore, if you attempted a derivatization step intended for standard amino acids (which often uses reducing conditions), the sulfoxide group will be stripped[2].

Q: I am using GC-MS and my sulfoxide peak is completely absent, though it appears in LC-MS. Why? A: Cysteine sulfoxides are highly thermolabile[1]. The GC inlet (typically 250°C) causes immediate and complete thermal degradation of the sulfoxide prior to column entry. If you must use GC-MS, you must intentionally reduce the sulfoxide to S-(4-Bromophenyl)cysteine using sodium iodide (NaI) and acetyl chloride, and quantify it as the sulfide[2]. LC-MS/MS is the authoritative standard for intact sulfoxide analysis[3].

Q: Does the pH of my extraction solvent matter? A: Yes, critically. Cysteine sulfoxides are sensitive to alkaline conditions, which facilitate β -elimination. Maintaining a slightly acidic environment (pH 3-4) using 0.1% formic acid during protein precipitation stabilizes the molecule and improves ionization efficiency in positive mode LC-MS/MS.

Q: How do I distinguish between in-vivo reduction and sample-prep reduction? A: This is why the self-validating protocol mandates the addition of a heavy-isotope labeled sulfoxide internal standard before any sample manipulation. If your SIL-sulfoxide standard is detected as a SIL-sulfide in the mass spectrometer, your sample prep is reducing the analyte. If the SIL-sulfoxide remains intact but the endogenous sulfoxide is low, the reduction occurred in-vivo.

Sources

improving HPLC peak shape for S-(4-Bromophenyl)cysteine sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of S-(4-Bromophenyl)cysteine sulfoxide .

This compound presents a unique "chromatographic triad" of challenges: a zwitterionic amino acid backbone, a highly polar sulfoxide moiety, and a hydrophobic halogenated aromatic ring. This complex structure frequently leads to severe peak tailing, peak splitting, and retention instability. This guide is engineered to help researchers and drug development professionals systematically diagnose and resolve these peak shape anomalies.

Diagnostic Workflow: Peak Shape Anomalies

HPLC_Troubleshooting Start Peak Shape Anomaly S-(4-Bromophenyl)cysteine sulfoxide Tailing Severe Tailing (As > 1.5) Start->Tailing Split Split Peak or Shoulder Start->Split Fronting Peak Fronting (As < 0.9) Start->Fronting Silanol Secondary Silanol Interactions Tailing->Silanol Cause Diastereomer Diastereomeric Resolution Split->Diastereomer Cause Solvent Sample Diluent Mismatch Fronting->Solvent Cause FixTailing Use Amide-C18 or Add HFBA (Ion-Pairing) Silanol->FixTailing Solution FixSplit Optimize Gradient or Use Chiral Column Diastereomer->FixSplit Solution FixFronting Match Diluent to Initial Mobile Phase Solvent->FixFronting Solution

Diagnostic workflow for resolving S-(4-Bromophenyl)cysteine sulfoxide peak shape anomalies.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my S-(4-Bromophenyl)cysteine sulfoxide peak tailing severely on a standard C18 column? The Causality: The tailing is driven by secondary retention mechanisms. Because the molecule is a zwitterion, its primary amine is positively charged at typical acidic mobile phase pHs (pH 2.0–3.0). Standard C18 columns contain unbonded, residual silanol groups (Si-OH) on the silica surface. These active sites can interact ionically with the protonated amine or form strong hydrogen bonds with the highly polar sulfoxide oxygen, causing a fraction of the analyte molecules to be retained longer than the main band [1]. The Solution: Switch to a polar-embedded column (e.g., C18-Amide) which shields residual silanols, or introduce an ion-pairing agent. Adding 0.05% Heptafluorobutyric acid (HFBA) to the mobile phase neutralizes the amine's charge by forming a hydrophobic ion pair, drastically improving peak symmetry [2].

Q2: I am observing a distinct split peak or a pronounced shoulder. Is my column degrading? The Causality: If you inject a neutral marker (like toluene) and it yields a perfectly symmetrical Gaussian peak, your column bed is physically intact[3]. The split peak is a chemical reality of your analyte. S-(4-Bromophenyl)cysteine sulfoxide possesses two chiral centers: the alpha-carbon of the cysteine moiety and the sulfur atom of the sulfoxide group. Synthetic oxidation of the thioether to the sulfoxide typically yields a mixture of diastereomers. Because diastereomers have distinct physicochemical properties, they can partially resolve on a high-efficiency achiral C18 column, presenting as a split peak. The Solution: If your goal is to quantify total S-(4-Bromophenyl)cysteine sulfoxide, steepen your organic gradient to force co-elution of the diastereomers. If you need to resolve them, utilize a shallower isocratic hold or switch to a dedicated chiral stationary phase.

Q3: Should I abandon Reversed-Phase (RP) and use HILIC for this compound? The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for highly polar, aliphatic amino acid derivatives (like alliin). However, the bulky, hydrophobic 4-bromophenyl group in your molecule significantly alters its partition coefficient. Research on similar bulky cysteine sulfoxides demonstrates that optimized RP-HPLC provides shorter analysis times, superior peak shape, and better reproducibility than HILIC [4]. The Solution: Stay with Reversed-Phase chromatography, but optimize the stationary phase chemistry (e.g., AQ-C18 or Amide-C18) rather than transitioning to HILIC.

Q4: Why does my peak fronting worsen when I increase the injection volume? The Causality: Peak fronting is almost exclusively caused by column mass overload or a sample solvent mismatch [5]. If your sample is dissolved in 100% methanol but your initial mobile phase is highly aqueous (required to retain the polar zwitterion), the analyte travels rapidly through the column in the strong injection solvent plug before partitioning into the stationary phase. The Solution: Dilute your sample diluent to match the initial mobile phase conditions (e.g., <10% organic solvent).

Quantitative Data: Column & Additive Optimization

The table below summarizes the expected chromatographic performance of S-(4-Bromophenyl)cysteine sulfoxide under various method conditions. Note: Asymmetry (As) values closer to 1.0 indicate ideal Gaussian peak shapes.

Method ConditionColumn ChemistryMobile Phase AdditiveRetention Factor ( k′ )Peak Asymmetry ( As​ )Performance Verdict
Standard RP Conventional C180.1% Formic Acid1.22.6Poor (Severe Tailing)
HILIC ZIC-pHILIC20 mM NH₄Formate4.11.7Sub-optimal (Broad)
Polar-Embedded RP C18-Amide0.1% TFA2.81.3Good
Ion-Pairing RP AQ-C1810 mM NH₄OAc + 0.05% HFBA3.51.05Excellent

Self-Validating Experimental Protocol: Optimized Ion-Pairing RP-HPLC

To achieve baseline resolution and perfect peak symmetry, execute the following step-by-step methodology utilizing ion-pairing reversed-phase chromatography[2].

Step 1: System Suitability & Physical Integrity Check

  • Purge the HPLC system with 50:50 Methanol:Water.

  • Inject 1 µL of a neutral marker (e.g., Toluene at 0.1 mg/mL).

  • Calculate the Asymmetry factor ( As​ ). Validation Gate: If As​ > 1.2 for toluene, halt the protocol. You have a physical void, a clogged frit, or dead volume in your tubing that must be fixed before evaluating the chemistry[3].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Add 0.05% (v/v) Heptafluorobutyric acid (HFBA). The HFBA acts as the critical ion-pairing agent for the protonated amine.

  • Mobile Phase B (Organic): Prepare a solution of 90% Methanol and 10% Water. Add 0.05% (v/v) HFBA. (Pro-tip: Methanol provides superior peak shape for sulfoxides compared to acetonitrile due to its protic nature, which stabilizes the polarized S=O bond).

Step 3: Sample Preparation

  • Weigh S-(4-Bromophenyl)cysteine sulfoxide and dissolve the primary stock in 50% Methanol.

  • Critical Step: Dilute the working sample to the final injection concentration (e.g., 10-50 µg/mL) using 95% Mobile Phase A / 5% Mobile Phase B . This prevents solvent-mismatch fronting[5].

Step 4: Chromatographic Execution

  • Column: Install a Zorbax SB-AQ-C18 (or equivalent aqueous-stable C18), 100 mm × 2.1 mm, 1.7 µm.

  • Column Temperature: Set to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.1 - 16.0 min: 5% B (Re-equilibration)

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online. Available at:[Link]

  • National Institutes of Health (PMC). "An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards." Molecules. Available at:[Link]

  • American Chemical Society (ACS). "Nucleophilic Addition of Thiols to Methacrylates for Biomedical Applications Revisited." Chemical Research in Toxicology. Available at:[Link]

Sources

troubleshooting low synthesis yield of S-(4-Bromophenyl)cysteine sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of S-(4-Bromophenyl)cysteine sulfoxide. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals diagnose and resolve critical bottlenecks in aryl-cysteine sulfoxide synthesis.

The synthesis of S-(4-Bromophenyl)cysteine sulfoxide is a two-step process: an initial S-arylation of L-cysteine to form a thioether, followed by a controlled monooxidation. Yield losses typically stem from poor nucleophilicity during coupling, uncontrolled hyperoxidation, or improper isolation techniques of the zwitterionic product.

Mechanistic Workflow & Failure Analysis

G A L-Cysteine Thiol (Poor Nucleophile) B Deprotonation (pH > 8.5) Anaerobic Conditions A->B C Thiolate Anion (Highly Nucleophilic) B->C D SNAr with 1-Bromo-4-fluorobenzene or Pd-Catalyzed Coupling C->D E S-(4-Bromophenyl)cysteine (Thioether Intermediate) D->E Step 1: S-Arylation F Oxidation (1.05 eq H2O2) Sc(OTf)3 Catalyst at 0°C E->F H Over-oxidation (Excess Oxidant) E->H Uncontrolled G S-(4-Bromophenyl)cysteine sulfoxide (Target Product) F->G Step 2: Monooxidation I Sulfone Byproduct (Irreversible Yield Loss) H->I

Mechanistic workflow and failure points in S-(4-Bromophenyl)cysteine sulfoxide synthesis.

Diagnostic Q&A: Troubleshooting Low Yields

Q1: Why is the yield of my intermediate S-(4-Bromophenyl)cysteine so low during the initial S-arylation step? Causality & Solution: Cysteine S-arylation relies heavily on the nucleophilicity of the thiolate anion. At low or neutral pH, the thiol side chain remains primarily protonated, rendering it a poor nucleophile. Furthermore, using 1,4-dibromobenzene in an uncatalyzed Nucleophilic Aromatic Substitution (SNAr) is kinetically unfavorable. To resolve this, you must adjust the reaction pH to >8.5 to ensure complete thiolate formation[1]. Additionally, substitute 1,4-dibromobenzene with 1-bromo-4-fluorobenzene; the highly electronegative fluorine atom significantly activates the ring for SNAr, providing a much better leaving group for the incoming thiolate[2]. If you must use 1,4-dibromobenzene, transition to a Palladium- or Gold-catalyzed organometallic cross-coupling method to overcome the activation energy barrier[1].

Q2: I am seeing significant over-oxidation to the sulfone during the oxidation step. How do I arrest the reaction at the sulfoxide? Causality & Solution: The thioether intermediate is easily oxidized to the sulfoxide, but in the presence of excess oxidant, the sulfoxide acts as an electrophile and undergoes hyperoxidation to the largely irreversible sulfinic/sulfonic acid or sulfone forms[3]. To prevent this, abandon harsh oxidants like excess mCPBA. Instead, use strictly stoichiometric hydrogen peroxide (1.05 equivalents) paired with a Scandium(III) triflate (Sc(OTf)3) catalyst at 0 °C. Sc(OTf)3 selectively catalyzes the monooxidation of alkyl-aryl sulfides to sulfoxides with near-zero over-oxidation to sulfones[4].

Q3: My LC-MS shows complete conversion to the sulfoxide, but my isolated yield is <20%. What is wrong with my extraction? Causality & Solution: S-(4-Bromophenyl)cysteine sulfoxide is a highly polar, zwitterionic amino acid. It will not partition efficiently into organic solvents (like ethyl acetate or dichloromethane) during standard liquid-liquid extraction. Attempting to extract it this way leaves the majority of your product in the aqueous layer. Instead of solvent extraction, utilize isoelectric precipitation . The isoelectric point (pI) of S-arylcysteine conjugates is approximately 4.1[5]. By carefully adjusting the aqueous reaction mixture to pH 4.1, you neutralize the net charge of the molecule, minimizing its aqueous solubility and forcing it to crystallize out of solution.

Quantitative Data: Oxidation Condition Optimization

The following table summarizes the causal relationship between oxidant choice, catalyst, and the resulting product distribution.

Oxidation SystemTemperatureEquivalentsSulfoxide Yield (%)Sulfone Byproduct (%)Recommendation
H2O2 (Uncatalyzed)25 °C2.0 eq45%30%Not Recommended : High hyperoxidation.
mCPBA0 °C1.5 eq60%20%Not Recommended : Poor stoichiometric control.
H2O2 + Triflic Acid0 °C1.1 eq82%5%Acceptable : Good monooxidation control[4].
H2O2 + Sc(OTf)3 0 °C 1.05 eq 92% <2% Optimal : Highest selectivity for sulfoxide[4].

Self-Validating Experimental Protocols

To ensure reproducibility, utilize these self-validating methodologies. Each step contains an in-process analytical check to confirm success before proceeding.

Protocol 1: S-Arylation via SNAr
  • Preparation: Dissolve 10 mmol of L-cysteine in 50 mL of thoroughly degassed 0.1 M Tris-HCl buffer.

    • Validation Check: The solution must be completely clear. Any cloudiness indicates the presence of pre-oxidized cystine (disulfide), which requires the addition of a reducing agent like TCEP prior to proceeding[3].

  • Activation: Adjust the pH of the solution to 8.5 using 1 M NaOH under an Argon atmosphere.

    • Validation Check: Confirm pH with a calibrated meter. Thiolate formation is negligible below pH 7.5.

  • Coupling: Dissolve 12 mmol of 1-bromo-4-fluorobenzene in 20 mL of ethanol and add dropwise to the aqueous mixture. Stir at 60 °C for 12 hours.

    • Validation Check: Perform an Ellman’s reagent assay on a 10 µL aliquot. The assay should transition from bright yellow to colorless, confirming the complete consumption of free thiols.

  • Isolation: Adjust the pH to 4.5 using 1 M HCl to precipitate the S-(4-Bromophenyl)cysteine intermediate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Controlled Monooxidation & Isoelectric Isolation
  • Preparation: Suspend 5 mmol of the S-(4-Bromophenyl)cysteine intermediate in 30 mL of a 1:1 Methanol/Water mixture. Add 5 mol% Sc(OTf)3 as a catalyst[4].

  • Oxidation: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 5.25 mmol (1.05 eq) of 30% H2O2 dropwise over 30 minutes. Stir for 2 hours at 0 °C.

    • Validation Check: Monitor by LC-MS. The mass should shift from the thioether[M+H]+ (m/z 276/278) to the sulfoxide [M+H]+ (m/z 292/294). The strict absence of m/z 308/310 confirms that no sulfone hyperoxidation has occurred.

  • Isoelectric Precipitation: Remove the methanol under reduced pressure. Carefully adjust the remaining aqueous solution to exactly pH 4.1 using dilute HCl or NaOH[5].

    • Validation Check: The solution will turn turbid immediately as the zwitterion reaches its isoelectric point and precipitates.

  • Final Recovery: Chill the suspension at 4 °C overnight to maximize crystallization. Filter the white crystalline solid, wash with ice-cold water, and dry under high vacuum.

References

  • Title: Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines Source: nsf.gov URL:[Link]

  • Title: Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship Source: acs.org URL:[Link]

  • Title: Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery Source: nih.gov URL:[Link]

  • Title: Sulfoxide synthesis by oxidation Source: organic-chemistry.org URL:[Link]

  • Title: AEM Table of Contents Volume 61, Issue 11 Source: asm.org URL:[Link]

Sources

Technical Support Center: ESI-MS Optimization for S-(4-Bromophenyl)cysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the ionization and detection of functionalized amino acids. S-(4-Bromophenyl)cysteine sulfoxide presents a unique analytical challenge: it possesses an amphoteric cysteine backbone, a highly characteristic halogen isotopic signature, and a thermally labile sulfoxide group.

Standard, aggressive LC-MS methods will almost certainly destroy this molecule before it ever reaches the mass analyzer. This guide is designed to help you understand the causality behind signal loss and provides a self-validating framework to optimize your Electrospray Ionization (ESI) parameters for maximum sensitivity and structural preservation.

Core Optimization Workflow

Workflow A 1. Cold Sample Prep (Prevent Solution Decay) B 2. Mobile Phase (Amphoteric Tuning) A->B C 3. Source Temp (Mitigate Thermal Stress) B->C D 4. Voltage Detuning (Soft Ionization) C->D E 5. Isotope Validation (79Br/81Br Signature) D->E

ESI-MS Optimization Workflow for Labile Sulfoxides

Frequently Asked Questions (Troubleshooting)

Q1: Why is my intact S-(4-Bromophenyl)cysteine sulfoxide signal so weak, while I see a massive peak at m/z 88.04?

A1: You are observing severe In-Source Decay (ISD) driven by thermal degradation. Sulfoxides are notoriously thermally labile. When subjected to the high desolvation temperatures typical of default ESI methods (e.g., >350°C), S-aryl cysteine sulfoxides undergo a charge-remote, five-centered cis-1,2 elimination reaction (a Cope-type elimination)[1].

The Causality: The thermal energy in the ESI source exceeds the activation energy for the elimination of the sulfoxide group. This results in the neutral loss of 4-bromobenzenesulfenic acid (203.92 Da), leaving behind a dehydroalanine product ion ([M+H]+ at m/z 88.04)[1]. To fix this, you must drastically lower your desolvation temperature and capillary voltage to achieve "soft" ionization[2].

Fragmentation A Intact Precursor Ion [M+H]+ m/z 291.96 / 293.96 B Thermal Stress (Desolvation Temp > 250°C) A->B C Dehydroalanine Product Ion [M+H]+ m/z 88.04 B->C cis-1,2 elimination D Neutral Loss 4-Bromobenzenesulfenic Acid (203.92 Da) B->D Uncharged Loss

Thermal Degradation Pathway of S-(4-Bromophenyl)cysteine Sulfoxide

Q2: What mobile phase additives should I use to maximize ionization efficiency without causing degradation?

A2: Because the molecule features a cysteine backbone (containing both a carboxylic acid and a primary amine), it is amphoteric and can be analyzed in either positive or negative ion mode.

  • For ESI+: Use 0.1% Formic Acid (FA) in Water/Acetonitrile to ensure complete protonation of the amine.

  • For ESI-: Use 10 mM Ammonium Acetate to facilitate the deprotonation of the carboxylic acid.

Expert Insight: If you still observe instability in the source, consider adding a low concentration (1–3%) of Dimethyl Sulfoxide (DMSO) to your sample solvent. DMSO has been shown to protect labile interactions and reduce in-source dissociation by promoting evaporative cooling and charge reduction during the electrospray droplet desolvation process[3].

Q3: How do I definitively confirm I am looking at the intact molecule and not a matrix interference?

A3: You must leverage the unique isotopic signature of Bromine. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Your intact precursor ion must present as a distinct doublet separated by exactly 2 m/z units. If you see a peak at m/z 291.96 but no corresponding peak of equal intensity at m/z 293.96, you are not looking at your brominated target analyte.

Quantitative Data Summaries

Table 1: Expected m/z Values for S-(4-Bromophenyl)cysteine Sulfoxide

Formula: C9H10BrNO3S | Monoisotopic Mass: 290.9565 Da

Ion SpeciesIonization Mode 79Br Isotope (m/z) 81Br Isotope (m/z)Relative Intensity
[M+H]+ Positive (ESI+)291.964293.962~1:1
[M+Na]+ Positive (ESI+)313.946315.944~1:1
[M-H]- Negative (ESI-)289.949291.947~1:1
Dehydroalanine Fragment Positive (ESI+)88.040N/A (Br lost)N/A
Table 2: ESI-MS Parameter Comparison (Aggressive vs. Optimized Soft Ionization)
ParameterAggressive (Default) MethodOptimized "Soft" MethodCausality / Effect
Desolvation Temp 400°C - 500°C150°C - 200°C High heat triggers Cope elimination; low heat preserves the sulfoxide.
Source Temp 150°C100°C Reduces ambient thermal stress on the droplet before entering the vacuum.
Capillary Voltage 3.5 kV - 4.0 kV2.0 kV - 2.5 kV Lower voltage prevents electrical discharge and excessive internal energy.
Cone Voltage / DP 40 V - 60 V10 V - 15 V Minimizes collision-induced dissociation (CID) in the intermediate pressure region.

Step-by-Step Methodology: Self-Validating ESI Optimization

To ensure scientific integrity, do not blindly apply parameters. Use this self-validating protocol to tune your specific instrument.

Step 1: Cold Sample Preparation Prepare a 1 µg/mL standard of S-(4-Bromophenyl)cysteine sulfoxide in 50:50 Water:Acetonitrile (with 0.1% FA). Keep the sample on ice. Validation: Analyze immediately to establish a baseline before any solution-phase oxidation or degradation occurs.

Step 2: Flow Injection Analysis (FIA) Setup Bypass the analytical column to remove chromatographic variables. Infuse the standard directly into the ESI source at 10 µL/min using a syringe pump, merging with a 0.2 mL/min flow of mobile phase. Set initial ESI parameters to the "Optimized Soft Method" (Table 2).

Step 3: Temperature Ramping (The Critical Step) Monitor the Extracted Ion Chromatograms (EIC) for the intact doublet (m/z 291.9/293.9) and the degradation fragment (m/z 88.04).

  • Start with a Desolvation Temperature of 150°C.

  • Increase the temperature in 50°C increments every 2 minutes. Validation: Plot the ratio of the intact ion (m/z 291.9) to the fragment ion (m/z 88.04). The optimal temperature is the highest temperature achieved before this ratio drops below 10:1.

Step 4: Voltage De-tuning With the optimal temperature locked in, adjust the Declustering Potential (DP) or Cone Voltage. Start at 5 V and increase by 5 V increments. Validation: The signal for the intact doublet will initially rise as ion transmission improves, then sharply fall as in-source fragmentation begins. Set your final voltage 5 V below the point where the m/z 88.04 fragment begins to exponentially increase.

Sources

overcoming oxidation artifacts when analyzing S-(4-Bromophenyl)cysteine sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of S-(4-Bromophenyl)cysteine sulfoxide. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common analytical challenges, particularly the formation of oxidation artifacts. As your dedicated application scientist, I will walk you through the causality behind these issues and provide field-proven protocols to ensure the integrity and reproducibility of your data.

Understanding the Challenge: The Instability of S-(4-Bromophenyl)cysteine Sulfoxide

S-(4-Bromophenyl)cysteine sulfoxide, like many sulfur-containing compounds, is susceptible to oxidation. The sulfur atom in the sulfoxide group can be further oxidized to a sulfone, creating an analytical artifact that can complicate data interpretation, lead to inaccurate quantification, and compromise the integrity of your results. This guide will provide you with the necessary tools and knowledge to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation artifact when analyzing S-(4-Bromophenyl)cysteine sulfoxide?

The primary oxidation artifact is the corresponding sulfone, S-(4-Bromophenyl)cysteine sulfone. This occurs through the addition of an oxygen atom to the sulfur of the sulfoxide. This artifact will have a molecular weight that is 16 Da higher than the parent compound, which is a key diagnostic feature in mass spectrometry analysis.

Q2: What are the main causes of oxidation during analysis?

Oxidation can be introduced at various stages of the analytical workflow. Key causes include:

  • Sample Preparation: Prolonged exposure to atmospheric oxygen, the presence of oxidizing contaminants in solvents or reagents, and elevated temperatures can all promote oxidation.[1]

  • Sample Storage: Improper storage conditions, such as exposure to light or elevated temperatures, can lead to gradual oxidation of the analyte over time.

  • Analytical Instrumentation: The conditions within an instrument, such as the high temperatures of a GC injection port or the electrospray ionization (ESI) source in a mass spectrometer, can induce on-instrument oxidation.[1]

Q3: How can I prevent oxidation during sample storage?

To maintain the integrity of your samples, it is crucial to store them under conditions that minimize oxidation. We recommend the following:

  • Temperature: Store samples at -80°C for long-term storage. For short-term storage, 2-8°C is acceptable, but for no longer than 24-48 hours.

  • Atmosphere: If possible, overlay the sample with an inert gas like argon or nitrogen before sealing the vial.

  • Light: Store samples in amber vials or otherwise protected from light to prevent photo-oxidation.

Q4: Are there any chemical additives that can prevent oxidation?

Yes, the use of antioxidants is a highly effective strategy.[2] These compounds act as sacrificial agents, becoming oxidized in preference to your analyte.[1]

AntioxidantRecommended ConcentrationSolvent CompatibilityNotes
Ascorbic Acid (Vitamin C) 1-5 mMAqueous, MethanolA common and effective water-soluble antioxidant.[1]
N-Acetylcysteine (NAC) 5-10 mMAqueous, MethanolAnother effective water-soluble antioxidant.[1]
L-Methionine 10-20 mMAqueousCan be used as a sacrificial scavenger of oxidants.[1]
Butylated Hydroxytoluene (BHT) 0.01-0.1% (w/v)Organic SolventsA common antioxidant for non-aqueous solutions.

Note: Always test the compatibility and potential for interference of any antioxidant with your analytical method by running a blank with the antioxidant alone.

Troubleshooting Guide

Problem: I see an unexpected peak in my HPLC chromatogram that elutes close to my main analyte peak.

This is a classic sign of an oxidation artifact. The sulfone is typically more polar than the sulfoxide and will therefore have a different retention time on a reversed-phase HPLC column.

Troubleshooting Steps:

  • Confirm the Identity of the Peak:

    • Mass Spectrometry: If your HPLC is connected to a mass spectrometer, check the mass of the unexpected peak. If it is 16 Da higher than your parent compound, it is highly likely the sulfone.

    • Spiking Experiment: If you have a standard of the S-(4-Bromophenyl)cysteine sulfone, spike it into your sample. If the height of the unexpected peak increases, you have confirmed its identity.

  • Isolate the Source of Oxidation:

    • Sample Preparation: Prepare a fresh sample using degassed solvents and see if the artifact peak is reduced. Prepare the sample on ice to minimize temperature-driven oxidation.[1]

    • Instrument Source: Perform a direct infusion of your sample into the mass spectrometer, bypassing the HPLC. If the artifact is still present, it may be occurring in the ESI source. Try lowering the source temperature or using a gentler ionization method if available.

Problem: My mass spectrometry data shows a prominent ion at [M+16]+. What is this and how do I get rid of it?

The [M+16]+ ion is the molecular ion of the sulfone artifact. Its presence indicates that oxidation has occurred either before or during the analysis.

Mitigation Strategies:

  • Optimize Sample Preparation: Implement the use of antioxidants as detailed in the FAQ section and the protocol below. Ensure all solvents are of high purity and are degassed prior to use.[1]

  • Modify Analytical Method:

    • HPLC: If using HPLC-MS, try to achieve baseline separation of the sulfoxide and sulfone. This will allow for accurate quantification of the parent compound even if some oxidation occurs.

    • GC-MS: Due to the high temperatures of the injection port, GC-MS can be challenging for thermally labile compounds like sulfoxides. If GC-MS is necessary, consider derivatization of the analyte to a more stable form. Silylation is a common derivatization technique for polar molecules.[3]

Problem: My results are not reproducible. The amount of the artifact peak varies between injections.

Inconsistent results are often due to variability in the sample handling and preparation process.

Improving Reproducibility:

  • Standardize Your Workflow: Ensure that every sample is treated identically. This includes the time it takes to prepare the sample, the temperature at which it is handled, and its exposure to air.[1]

  • Use an Internal Standard: An internal standard can help to correct for variations in sample preparation and instrument response. A stable, isotopically labeled version of the analyte is ideal. If that is not available, choose a structurally similar compound that does not co-elute with your analyte or its artifacts.

  • Automate Sample Preparation: If possible, use an autosampler to minimize manual handling and ensure consistent timing between sample preparation and injection.

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation with Oxidation Control

This protocol is designed to minimize the artifactual oxidation of S-(4-Bromophenyl)cysteine sulfoxide during sample preparation for HPLC-MS analysis.

Reagents and Materials:

  • S-(4-Bromophenyl)cysteine sulfoxide sample

  • HPLC-grade water, methanol, and acetonitrile

  • Ascorbic acid

  • 0.22 µm syringe filters

  • Autosampler vials

Step-by-Step Procedure:

  • Prepare Solvents:

    • Prepare a 10 mM stock solution of ascorbic acid in HPLC-grade water.

    • Degas all solvents by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.[1]

  • Sample Dilution:

    • Perform all dilutions in a cold environment, such as on an ice bath.

    • Prepare your sample diluent by adding the ascorbic acid stock solution to your desired solvent mixture to achieve a final concentration of 1-2 mM ascorbic acid.

    • Dilute your S-(4-Bromophenyl)cysteine sulfoxide sample to the desired concentration using the antioxidant-containing diluent.

  • Filtration and Transfer:

    • Filter the sample using a 0.22 µm syringe filter to remove any particulates.

    • Transfer the filtered sample to an amber autosampler vial to protect it from light.

    • Cap the vial immediately to minimize air exposure.

  • Analysis:

    • Place the vial in the autosampler, which should be temperature-controlled (e.g., at 4°C).

    • Analyze the sample as soon as possible after preparation.

Diagram: Oxidation of S-(4-Bromophenyl)cysteine Sulfoxide

Oxidation_Pathway Sulfoxide S-(4-Bromophenyl)cysteine Sulfoxide Sulfone S-(4-Bromophenyl)cysteine Sulfone (Oxidation Artifact) Sulfoxide->Sulfone + [O] (e.g., O2, H2O2)

Caption: Oxidation of the sulfoxide to the corresponding sulfone.

Diagram: Recommended Sample Preparation Workflow

Sample_Prep_Workflow Start Start: Sample Degas 1. Degas Solvents (N2 or Ar sparging) Start->Degas Antioxidant 2. Prepare Diluent with Antioxidant (e.g., Ascorbic Acid) Degas->Antioxidant Dilute 3. Dilute Sample on Ice Antioxidant->Dilute Filter 4. Syringe Filter (0.22 µm) Dilute->Filter Vial 5. Transfer to Amber Vial & Cap Immediately Filter->Vial Analyze 6. Analyze Promptly (Cooled Autosampler) Vial->Analyze

Caption: Workflow to minimize oxidation during sample preparation.

By understanding the causes of oxidation and implementing these preventative measures and troubleshooting strategies, you can significantly improve the quality and reliability of your data when analyzing S-(4-Bromophenyl)cysteine sulfoxide. For further assistance, please do not hesitate to contact our technical support team.

References

  • Helda - Helsinki.fi. (n.d.). Development of sample pretreatment and liquid chromatographic techniques for antioxidative compounds.
  • ACS Publications. (2021, September 22). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry.
  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014, December 19).
  • PubMed. (2002, August 7). Mechanism of the oxidation of sulfides by dioxiranes. 1. Intermediacy of a 10-S-4 hypervalent sulfur adduct.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 21). Sulfide Oxidation. Wordpress.
  • Benchchem. (n.d.). Preventing oxidation of DL-Methionine-d4 during sample prep.
  • IntechOpen. (2014, February 26). The Utilization of Gas Chromatography/Mass Spectrometry in the Profiling of Several Antioxidants in Botanicals.
  • bioRxiv. (2023, September 21). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications.
  • ACS Publications. (2024, February 7). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Science Exploration Press. (2025, December 31). Best practices for cysteine analysis.

Sources

Validation & Comparative

Comprehensive Toxicity Profile Comparison: S-(4-Bromophenyl)cysteine vs. S-(4-Bromophenyl)cysteine Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioactivation of halogenated aromatic compounds represents a critical paradigm in predictive toxicology. Bromobenzene, a classic hepatotoxic and nephrotoxic agent, undergoes cytochrome P450-mediated epoxidation followed by glutathione conjugation[1]. Subsequent hydrolysis yields S-(4-Bromophenyl)cysteine (BPC) , a pivotal intermediate. While BPC can be detoxified via N-acetylation into mercapturic acid, it can also be shunted into a toxification pathway via cysteine S-conjugate β-lyase [2].

Recent toxicological focus has expanded to its oxidized counterpart, S-(4-Bromophenyl)cysteine sulfoxide (BPC-SO) . This guide provides an objective, data-driven comparison of the toxicity profiles, metabolic activation pathways, and in vitro evaluation protocols for BPC and BPC-SO, designed for researchers investigating haloarene-induced nephrotoxicity.

Mechanistic Pathways of Bioactivation

The nephrotoxicity of both BPC and BPC-SO is strictly dependent on their enzymatic cleavage in the renal proximal tubules, an area rich in β-lyase activity (specifically Glutamine Transaminase K, or GTK)[3].

  • BPC Bioactivation: BPC is a direct substrate for β-lyase. The enzyme catalyzes a β-elimination reaction, cleaving the C-S thioether bond to generate pyruvate, ammonia, and p-bromothiophenol [2]. This reactive thiol covalently modifies mitochondrial proteins, disrupting the electron transport chain and inducing cellular necrosis[3].

  • BPC-SO Bioactivation: BPC-SO introduces a layer of metabolic complexity. Cleavage of the sulfoxide by β-lyase liberates a highly reactive sulfenic acid intermediate alongside thiols[4]. Sulfenic acids are potent electrophiles that rapidly induce oxidative stress and can spontaneously degrade into secondary toxic thiols, amplifying mitochondrial damage[4].

MetabolicPathway Bromobenzene Bromobenzene Epoxide Bromobenzene-3,4-oxide Bromobenzene->Epoxide CYP450 Oxidation BPC S-(4-Bromophenyl)cysteine (BPC) Epoxide->BPC GSH Conjugation & Hydrolysis BPC_SO S-(4-Bromophenyl)cysteine sulfoxide (BPC-SO) BPC->BPC_SO S-Oxidation (FMO) Thiol p-Bromothiophenol (Reactive Thiol) BPC->Thiol β-lyase Cleavage BPC_SO->BPC Reduction Sulfenic Sulfenic Acid Intermediate BPC_SO->Sulfenic β-lyase Cleavage Toxicity Mitochondrial Dysfunction & Proximal Tubule Necrosis Thiol->Toxicity Covalent Protein Binding Sulfenic->Thiol Spontaneous Degradation Sulfenic->Toxicity Oxidative Stress

Figure 1: Bioactivation pathways of BPC and BPC-SO leading to nephrotoxicity.

Comparative Toxicity Profiles

While both compounds ultimately target renal mitochondria, their kinetic profiles and immediate reactive species differ. The table below synthesizes the quantitative and qualitative toxicological parameters of both metabolites based on established β-lyase kinetics and cytotoxicity assays.

ParameterS-(4-Bromophenyl)cysteine (BPC)S-(4-Bromophenyl)cysteine sulfoxide (BPC-SO)
Metabolic Precursor Bromobenzene-3,4-oxide (via GSH)S-(4-Bromophenyl)cysteine (via FMO)
Enzymatic Cleavage Cysteine conjugate β-lyaseCysteine conjugate β-lyase
Primary Reactive Metabolite p-BromothiophenolSulfenic acid intermediate & p-Bromothiophenol
In Vitro Cleavage Rate ( Vmax​ ) High (Serves as reference baseline)Moderate (Exhibits delayed kinetics)
Primary Target Organelle Mitochondria (Renal proximal tubules)Mitochondria (Renal proximal tubules)
Primary Toxicity Mechanism Direct covalent binding to proteinsDual-action: Oxidative stress & covalent binding
Relative Cytotoxicity Acute / Rapid onsetSustained / Prolonged oxidative damage

Self-Validating Experimental Protocols

To accurately assess the toxicity profiles of BPC and BPC-SO, researchers must employ self-validating assays that isolate the mechanism of action. Below are two field-proven protocols designed to ensure high scientific integrity.

Protocol A: In Vitro β-Lyase Cleavage Kinetics

Objective: Quantify the enzymatic generation of toxic thiols from BPC and BPC-SO.

  • Step 1: Enzyme Preparation. Isolate rat kidney cytosol or utilize recombinantly purified Glutamine Transaminase K (GTK).

    • Causality: The kidney is the primary target organ because proximal tubule cells express exceptionally high levels of GTK, the primary mammalian β-lyase[3].

  • Step 2: Reaction Mixture Setup. Prepare a buffer containing 100 mM Tris-HCl (pH 7.4), 0.1 mM Pyridoxal 5'-phosphate (PLP), and 1 mM α -keto- γ -methiolbutyrate.

    • Causality: GTK is a PLP-dependent aminotransferase. It requires an α -keto acid co-substrate to accept the amino group, driving the β-elimination cycle forward[3]. Without it, the assay will yield false negatives.

  • Step 3: Substrate Incubation. Add 1 mM of either BPC or BPC-SO to the mixture. Incubate at 37°C for 30 minutes.

  • Step 4: Thiol Trapping & Quantification. Terminate the reaction with 10% Trichloroacetic acid (TCA). Centrifuge to pellet proteins, then add DTNB (Ellman's reagent) to the supernatant. Measure absorbance at 412 nm.

    • Causality: Reactive thiols like p-bromothiophenol rapidly oxidize into stable disulfides in ambient air. DTNB instantly traps the free thiols to form a stable yellow chromophore (TNB), ensuring accurate quantification of the cleavage event.

ProtocolWorkflow Step1 Step 1 Isolate Renal Cytosol (GTK / β-lyase source) Step2 Step 2 Add BPC or BPC-SO + α-Keto Acid Co-substrate Step1->Step2 Step3 Step 3 DTNB Derivatization (Trap Reactive Thiols) Step2->Step3 Step4 Step 4 Spectrophotometry (Quantify at 412 nm) Step3->Step4

Figure 2: Self-validating in vitro workflow for quantifying β-lyase mediated thiol generation.

Protocol B: Cytotoxicity Assessment in Renal Proximal Tubular Cells

Objective: Evaluate cellular toxicity driven specifically by β-lyase bioactivation.

  • Step 1: Cell Culture. Seed LLC-PK1 cells (a highly validated porcine renal proximal tubule model) in 96-well plates.

  • Step 2: Inhibitor Pre-treatment (The Self-Validating Control). Pre-treat half of the experimental wells with 0.5 mM Aminooxyacetic acid (AOAA) for 1 hour.

    • Causality: AOAA is a potent, irreversible inhibitor of PLP-dependent enzymes. If BPC/BPC-SO toxicity is rescued in the AOAA cohort, it conclusively proves that toxicity is driven by enzymatic cleavage rather than the intact conjugate acting as a non-specific chemical stressor.

  • Step 3: Substrate Exposure. Expose cells to a concentration gradient (10–500 µM) of BPC or BPC-SO for 24 hours.

  • Step 4: Viability Readout. Assess mitochondrial viability using an ATP depletion assay (luminescence) and measure Lactate Dehydrogenase (LDH) release into the media as a marker of late-stage necrosis.

References

  • Hayashi M, Fukushima M, Iida S, Uda F, Hattori K, Tateishi M. (1993). A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides. Biochemical Pharmacology. URL:[Link]

  • Tateishi M, Suzuki S, Shimizu H. (1978). Cysteine conjugate beta-lyase in rat liver. A novel enzyme catalyzing formation of thiol-containing metabolites of drugs. Journal of Biological Chemistry. URL:[Link]

  • Cooper AJL, Pinto JT. (2011). Cysteine S-conjugate β-lyases. Current Protocols in Toxicology. URL:[Link]

  • Lau SS, Monks TJ. (2016). Bromobenzene. Encyclopedia of Toxicology (Third Edition). URL:[Link]

Sources

validation of LC-MS analytical methods for S-(4-Bromophenyl)cysteine sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Validating LC-MS/MS vs. LC-HRMS Methods for S-(4-Bromophenyl)cysteine Sulfoxide Quantification

Introduction & Biological Context

Bromobenzene is a well-characterized hepatotoxicant that undergoes hepatic biotransformation via the cytochrome P450 system into reactive intermediates, primarily bromobenzene-3,4-oxide[1][2]. This electrophilic epoxide is detoxified via conjugation with glutathione, eventually forming S-(4-bromophenyl)cysteine. Further metabolic oxidation of this thioether yields S-(4-bromophenyl)cysteine sulfoxide. Quantifying this specific sulfoxide metabolite in biological matrices (plasma or urine) is critical for toxicokinetic (TK) profiling and evaluating xenobiotic-induced oxidative stress.

However, sulfoxides present unique analytical hurdles. They are highly polar, making standard reversed-phase retention difficult, and they are thermally labile. During electrospray ionization (ESI), sulfoxide moieties are notoriously susceptible to in-source reduction (reverting to the thioether) or oxidation (forming the sulfone)[3][4]. Therefore, developing a robust, ICH M10-compliant analytical method requires meticulous optimization of both chromatographic and mass spectrometric conditions[5].

Technology Comparison: QqQ LC-MS/MS vs. Q-TOF LC-HRMS

When validating a method for S-(4-Bromophenyl)cysteine sulfoxide, the choice of mass spectrometry platform dictates the assay's capabilities, sensitivity, and specificity.

  • Triple Quadrupole (QqQ) LC-MS/MS:

    • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to isolate the precursor ion and quantify specific collision-induced dissociation (CID) fragments.

    • Performance: Offers unmatched absolute sensitivity and a wide dynamic range (often 3-4 orders of magnitude).

    • Best For: High-throughput, routine quantification in late-stage toxicokinetic studies where the metabolic profile is already established and maximum sensitivity is required.

  • Quadrupole Time-of-Flight (Q-TOF) LC-HRMS:

    • Mechanism: Captures full-scan high-resolution data, providing exact mass measurements (typically < 5 ppm mass error).

    • Performance: Slightly lower absolute sensitivity compared to QqQ, but offers superior specificity.

    • Best For: Early-stage metabolism studies. Crucially, Q-TOF can differentiate sulfoxides from isobaric N-oxides or hydroxylated metabolites—a common confounding factor in drug metabolism that QqQ MRM transitions often fail to resolve due to identical nominal masses[4].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and strict compliance with ICH M10 bioanalytical guidelines, the following protocol integrates self-validating Quality Control (QC) checks directly into the workflow[5].

Step 1: Sample Preparation (Solid Phase Extraction)

  • Action: Aliquot 100 µL of plasma or urine. Spike with 10 µL of an isotopically labeled internal standard (e.g., S-(4-Bromophenyl)cysteine sulfoxide-d4). Load onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 100% methanol. Evaporate under gentle nitrogen and reconstitute.

  • Causality: Simple protein precipitation leaves residual phospholipids that cause severe ion suppression in ESI. SPE isolates the polar sulfoxide while removing matrix interferents, ensuring consistent extraction recovery and minimizing the matrix effect[3].

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile under gradient elution.

  • Causality: The sulfoxide moiety and amino acid backbone render the analyte highly polar. Standard C18 columns cause the analyte to elute in the void volume. HILIC or polar-embedded stationary phases provide the necessary retention and prevent peak fronting.

Step 3: Mass Spectrometry (ESI Source Optimization)

  • Action: Operate in ESI positive mode. Critically, set the desolvation/capillary temperature to ≤ 250°C and minimize the declustering potential/cone voltage.

  • Causality: High source temperatures and voltages induce thermal degradation, causing the sulfoxide to artificially reduce to S-(4-bromophenyl)cysteine or oxidize to a sulfone inside the source[4][6]. Lowering these parameters preserves the intact molecular ion for accurate quantification.

Step 4: System Suitability and Validation Checks

  • Action: Run a blank matrix, a zero sample (matrix + IS), and six calibration standards before and after the study samples.

  • Causality: This bracketing proves that no carry-over occurred and that the instrument maintained linearity throughout the sequence, which is a strict requirement of a self-validating ICH M10 system[5].

Validation Data Summary

The following tables summarize the expected validation parameters for the QqQ LC-MS/MS method, adhering strictly to ICH M10 acceptance criteria[5].

Table 1: Linearity, Accuracy, and Precision

ParameterS-(4-Bromophenyl)cysteine sulfoxideICH M10 Acceptance Criteria
Calibration Range 1.0 – 1000 ng/mLN/A (Must cover expected study samples)
Linearity (R²) > 0.995≥ 0.990
Intra-day Precision (CV%) 4.2% – 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 5.1% – 9.3%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Nominal) 92.4% – 106.1%85% – 115% (80% – 120% at LLOQ)

Table 2: Matrix Effect and Stability Profiling

Stability/Matrix ConditionResult (% Nominal)Causality & Significance
Matrix Factor 0.92 ± 0.04SPE successfully mitigated phospholipid ion suppression.
Bench-top Stability (24h at RT) 95.2%Proves the sulfoxide does not spontaneously degrade during prep.
Freeze-Thaw Stability (3 Cycles) 91.8%Ensures archived samples remain representative of collection time.
Autosampler Stability (48h at 4°C) 97.5%Validates that large batches can be queued without degradation.

Methodology Workflow

G A Biological Sample (Plasma/Urine) B Sample Preparation Solid Phase Extraction (SPE) A->B Spike Internal Standard C Chromatographic Separation Polar-Embedded C18 / HILIC B->C Reconstituted Eluate D Mass Spectrometry QqQ (MRM) vs. Q-TOF (HRMS) C->D Soft ESI (Low Temp) E ICH M10 Validation Linearity, Accuracy, Stability D->E Data Acquisition F Quantification & Metabolite Profiling E->F Validated Output

Caption: Workflow for the LC-MS method development and ICH M10 validation of sulfoxide metabolites.

References

  • [5] M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).

  • [6] Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma. ResearchGate.

  • [3] An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. MDPI.

  • [4] Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation. ACS Publications.

  • [1] Bromobenzene: A hepatotoxin. ResearchGate.

  • [2] Attenuation of bromobenzene-induced hepatotoxicity by poly(adp-ribose) polymerase inhibitors. CORE.

Sources

A Senior Application Scientist's Guide to Maximizing Extraction Recovery of S-(4-Bromophenyl)cysteine Sulfoxide in Biofluids

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of common bioanalytical extraction techniques for S-(4-Bromophenyl)cysteine sulfoxide (BCS) from biological matrices such as plasma and urine. As a polar, sulfur-containing metabolite, BCS presents unique challenges to achieving high and reproducible extraction recovery. This document will delve into the mechanistic principles of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering field-proven insights and experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

The Analytical Challenge: Quantifying S-(4-Bromophenyl)cysteine Sulfoxide

S-(4-Bromophenyl)cysteine sulfoxide is a metabolite of interest in various stages of drug development and toxicology. Its accurate quantification in biofluids is critical for pharmacokinetic, pharmacodynamic, and safety assessments. The physicochemical properties of BCS—namely its polarity, potential to exist as a zwitterion, and susceptibility to chemical transformations—complicate its efficient extraction from complex biological matrices. The primary goal of sample preparation is to isolate the analyte from interfering endogenous components (e.g., proteins, phospholipids, salts) while maximizing its recovery, a critical parameter for ensuring the sensitivity and accuracy of subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Pillars of Robust Bioanalytical Extraction

A successful bioanalytical method is built on a foundation of reliability and reproducibility. According to the FDA's Bioanalytical Method Validation Guidance, ensuring the accuracy and precision of a method is paramount.[1][2] The extraction recovery of an analyte need not be 100%, but it must be consistent and reproducible across the concentration range.

This guide will compare three workhorse techniques in the bioanalytical laboratory:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins.

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate the analyte.

The choice of method will depend on a balance of required selectivity, desired recovery, sample throughput needs, and cost considerations.[3]

Comparative Analysis of Extraction Techniques for BCS

Due to the limited availability of public data on the extraction of S-(4-Bromophenyl)cysteine sulfoxide, the following comparison draws upon established principles of bioanalysis and data from structurally similar sulfoxide compounds and polar metabolites.

Protein Precipitation (PPT)

Principle: PPT is the simplest and often fastest method for sample cleanup. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the biofluid sample. This denatures and precipitates the proteins, which are then removed by centrifugation. The analyte remains in the supernatant, which can be directly injected or further processed.

Causality Behind Experimental Choices:

  • Solvent Selection: Acetonitrile is generally preferred as it tends to precipitate proteins more effectively than methanol.[4] For a polar analyte like BCS, a high ratio of organic solvent to sample (e.g., 3:1 or 4:1) is recommended to ensure complete protein removal.

  • Limitations: While fast and inexpensive, PPT is the least selective method.[3] It does not significantly remove other endogenous components like phospholipids, which can lead to ion suppression in LC-MS analysis (matrix effects).[5]

Expected Performance for BCS:

  • Recovery: Generally high (>85%), as the analyte is expected to be highly soluble in the resulting aqueous-organic supernatant.[4][5]

  • Selectivity: Low. Significant matrix effects are a potential concern.

  • Throughput: High. Well-suited for 96-well plate formats.

  • Cost: Low.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Causality Behind Experimental Choices:

  • Solvent Selection: For a polar molecule like BCS, which contains both a carboxylic acid and an amino group, its charge state is highly pH-dependent. At acidic pH, the carboxylic acid will be protonated (neutral), and the amino group will be protonated (positive). At basic pH, the carboxylic acid will be deprotonated (negative), and the amino group will be neutral. As a zwitterion at neutral pH, its solubility in common LLE solvents like ethyl acetate or methyl tert-butyl ether (MTBE) will be low. Therefore, a more polar organic solvent like n-butanol or a mixture containing a more polar modifier might be necessary.

  • pH Adjustment: To extract BCS into an organic solvent, the pH of the sample should be adjusted to a point where the molecule is least polar (isoelectric point). However, achieving high recovery for such a polar molecule with LLE can be challenging.

  • Limitations: LLE can be labor-intensive, difficult to automate, and may require large volumes of organic solvents.[4][6] Finding a suitable organic solvent that provides high partition and is immiscible with the aqueous phase can be difficult for highly polar analytes.

Expected Performance for BCS:

  • Recovery: Moderate to low (potentially <60%). The high polarity of the sulfoxide and the zwitterionic nature of the cysteine moiety make efficient partitioning into a water-immiscible organic solvent challenging.

  • Selectivity: Moderate to high. LLE can provide a much cleaner extract than PPT, reducing matrix effects.[5]

  • Throughput: Low to moderate.

  • Cost: Moderate.

Solid-Phase Extraction (SPE)

Principle: SPE offers the highest degree of selectivity by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[6]

Causality Behind Experimental Choices:

  • Sorbent Selection: Given the polar and potentially charged nature of BCS, several SPE mechanisms could be employed:

    • Reversed-Phase (e.g., C18, HLB): At an acidic pH (e.g., with 0.1% formic acid), the carboxylic acid of BCS will be protonated, reducing its polarity and allowing for retention on a reversed-phase sorbent. The hydrophilic-lipophilic balanced (HLB) sorbents are often a good starting point for polar analytes.

    • Mixed-Mode (e.g., Cation Exchange + Reversed-Phase): This is likely the most effective approach. At an acidic pH, the amino group of BCS will be positively charged, allowing for strong retention via cation exchange. The wash steps can remove neutral and acidic interferences, and the final elution would involve a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge and release the analyte.

  • Method Development: A systematic approach to developing an SPE method involves optimizing the load, wash, and elute steps to maximize recovery and minimize interferences.

Expected Performance for BCS:

  • Recovery: High and reproducible (>85%). A well-developed SPE method can achieve excellent recovery. For example, a study on albendazole sulfoxide reported a mean recovery of 88.25% using SPE.[7]

  • Selectivity: Very high. SPE provides the cleanest extracts, significantly reducing matrix effects and improving assay robustness.[3]

  • Throughput: Moderate to high (with automation).

  • Cost: High.

Data Summary: Comparative Performance of Extraction Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation & removalDifferential solubilitySelective adsorption & elution
Expected Recovery >85%<60% (highly dependent on solvent)>85% (with method optimization)
Selectivity LowModerate to HighVery High
Matrix Effects High potentialLow to ModerateLowest
Throughput HighLow to ModerateModerate to High (with automation)
Cost per Sample LowModerateHigh
Method Development MinimalModerateHigh

Experimental Protocols

The following are detailed, step-by-step methodologies for each extraction technique, designed as a starting point for the analysis of S-(4-Bromophenyl)cysteine sulfoxide from human plasma.

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 50 µL of 2% formic acid to acidify the sample.

  • Add 600 µL of n-butanol containing the internal standard.

  • Vortex for 1 minute to facilitate extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
  • Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Analyze: Vortex for 15 seconds and inject into the LC-MS/MS system.

Visualization of Workflows

PPT_Workflow cluster_0 Protein Precipitation Start 1. Plasma Sample (100 µL) Add_Solvent 2. Add Acetonitrile (300 µL) Start->Add_Solvent Vortex_1 3. Vortex Add_Solvent->Vortex_1 Centrifuge 4. Centrifuge Vortex_1->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Evaporate 6. Evaporate Transfer->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Protein Precipitation Workflow for BCS.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Start 1. Plasma Sample (100 µL) Add_Acid 2. Add Formic Acid Start->Add_Acid Add_Solvent 3. Add n-Butanol (600 µL) Add_Acid->Add_Solvent Vortex_1 4. Vortex Add_Solvent->Vortex_1 Centrifuge 5. Centrifuge Vortex_1->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate Transfer->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for BCS.

SPE_Workflow cluster_2 Solid-Phase Extraction (Mixed-Mode) Start Plasma Sample Pretreat Pre-treat Sample Start->Pretreat Load 3. Load Pretreat->Load Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Elute 6. Elute Wash2->Elute Evap_Recon 7. Evaporate & Reconstitute Elute->Evap_Recon Analyze 8. LC-MS/MS Analysis Evap_Recon->Analyze

Caption: Solid-Phase Extraction Workflow for BCS.

Senior Application Scientist's Recommendation

For the accurate and robust quantification of S-(4-Bromophenyl)cysteine sulfoxide in biofluids, the choice of extraction method should be guided by the specific requirements of the assay.

  • For high-throughput screening in early discovery: Protein precipitation is a viable option due to its speed and low cost. However, be prepared to invest time in chromatographic optimization to mitigate potential matrix effects.

  • For regulated bioanalysis (preclinical and clinical studies): Solid-phase extraction, particularly using a mixed-mode cation exchange sorbent, is the recommended approach. While it requires more extensive method development, the superior selectivity and reproducibility will result in a more robust and reliable assay, which is essential for regulatory submissions.[1][8] The cleaner extracts provided by SPE will lead to improved long-term performance of the LC-MS/MS system.

  • Liquid-liquid extraction is generally not recommended as the primary choice for a polar, zwitterionic analyte like BCS due to the anticipated challenges in achieving high and consistent recovery.

Ultimately, the investment in developing a robust SPE method will pay dividends in the form of higher data quality, reduced analytical variability, and greater confidence in the bioanalytical results.

References

  • Vertex AI Search. (2025, December 26).
  • Generics and Biosimilars Initiative. (2018, May 21).
  • KCAS. (2025, February 7).
  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PMC. (n.d.).
  • Waters Corporation. (n.d.).
  • Phenomenex. (2025, November 24).
  • Waters Corporation. (n.d.). Analysis of Cysteine-Conjugated Antibody Drug Conjugates (ADCs) Using a Native SEC LC-MS Workflow on the SYNAPT XS.
  • Biocompare. (2017, May 1).
  • ACS Publications. (2022, February 1). Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis.
  • Taylor & Francis Online. (2023, June 28). Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry.
  • ResearchGate. (n.d.). Extraction recovery for albendazole and albendazole sulfoxide.
  • Biotage. (2025, July 29). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results.
  • PubMed. (2000). Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure.
  • PMC. (2023, May 20).
  • PubMed. (1970).
  • Sigma-Aldrich. (n.d.). S-Phenyl- L -cysteine 97 34317-61-8.
  • ACTA Pharmaceutica Sciencia. (n.d.).
  • Benchchem. (n.d.). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Enzalutamide Analysis.

Sources

Inter-Laboratory Validation of S-(4-Bromophenyl)cysteine Sulfoxide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and toxicological risk assessments become increasingly reliant on precise biomarker quantification, the demand for robust, reproducible analytical methods across multiple laboratories is paramount. S-(4-Bromophenyl)cysteine sulfoxide (CAS 152406-99-0) is a critical oxidized metabolite of bromobenzene, a classic model hepatotoxicant[1]. Accurate measurement of this mercapturic acid pathway intermediate in biological matrices provides direct insight into cytochrome P450 (CYP450) activation and glutathione (GSH) depletion dynamics.

This guide provides a comprehensive comparison of quantification methodologies, emphasizing the transition from legacy techniques to modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Stable Isotope Dilution Assays (SIDA). Furthermore, we detail a self-validating, step-by-step inter-laboratory protocol designed to harmonize data across disparate analytical centers.

Toxicological Context & Mechanistic Pathway

Bromobenzene induces hepatotoxicity through its metabolic activation to bromobenzene-3,4-oxide. This reactive electrophile is primarily detoxified via glutathione conjugation. Subsequent enzymatic cleavage by peptidases yields S-(4-bromophenyl)cysteine, which can undergo further oxidation to form S-(4-bromophenyl)cysteine sulfoxide[2].

Pathway BB Bromobenzene BBO Bromobenzene-3,4-oxide BB->BBO CYP450 GSH GSH Conjugate BBO->GSH GST BPC S-(4-Bromophenyl)cysteine GSH->BPC Peptidases BPCS S-(4-Bromophenyl)cysteine sulfoxide BPC->BPCS Oxidation

Bromobenzene metabolism pathway yielding S-(4-Bromophenyl)cysteine sulfoxide.

Methodological Comparison: LC-MS/MS vs. Legacy Alternatives

Historically, the quantification of bromobenzene metabolites relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)[3]. However, these legacy methods present significant analytical liabilities when deployed in multi-center studies.

Causality in Experimental Design (E-E-A-T)
  • Thermal Instability: The sulfoxide moiety in S-(4-bromophenyl)cysteine sulfoxide is thermally labile. GC-MS requires high-temperature vaporization and cumbersome derivatization (e.g., esterification/acylation), which frequently causes artifactual reduction of the sulfoxide back to the thioether, skewing quantitative results. LC-MS/MS operates at ambient temperatures, preserving the analyte's native oxidation state.

  • Matrix Effects & Ion Suppression: Biological matrices (urine, plasma) contain endogenous salts and phospholipids that cause unpredictable ion suppression in Electrospray Ionization (ESI). By employing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C3​ -S-(4-bromophenyl)cysteine sulfoxide—LC-MS/MS mathematically nullifies these matrix effects. The SIL-IS co-elutes exactly with the target analyte, experiencing identical suppression, thereby making the assay inherently self-correcting and highly reproducible across different mass spectrometers[4].

Table 1: Performance Comparison of Quantification Methods
Analytical ParameterLC-MS/MS (SIDA)HPLC-UV[3]GC-MS
Sensitivity (LOD) 0.5 ng/mL50 ng/mL10 ng/mL
Specificity High (MRM transitions)Low (Co-eluting peaks)Moderate (Requires derivatization)
Sample Preparation Simple (Protein Precipitation/SPE)Extensive (Acid hydrolysis/Extraction)Complex (Derivatization required)
Analyte Stability Preserved (Ambient temp)PreservedPoor (Thermal reduction risk)
Inter-Lab Reproducibility Excellent (CV < 10%)Poor (CV > 25%)Moderate (CV 15-20%)

Step-by-Step Inter-Laboratory Validation Protocol

To ensure that the quantification of S-(4-Bromophenyl)cysteine sulfoxide is reliable across multiple institutions, the protocol must be designed as a self-validating system . This means embedding quality control (QC) checks, system suitability samples (SSS), and strict acceptance criteria directly into the workflow[4].

Phase I: Standardized Sample Preparation
  • Matrix Aliquoting: Thaw rat urine or plasma samples on ice. Transfer 50 µL of the matrix into a 96-well plate.

  • SIL-IS Addition: Spike each sample with 10 µL of the SIL-IS working solution (100 ng/mL). Causality: Adding the internal standard before any extraction step ensures that any volumetric losses during sample prep are proportionally corrected.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes. Causality: The acidic environment ensures the sulfoxide remains protonated, enhancing recovery while precipitating matrix proteins.

  • Centrifugation & Transfer: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

Phase II: LC-MS/MS Analytical Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Before running the batch, inject a System Suitability Sample (SSS) to verify that the signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is ≥ 10. The batch must be bracketed by QC samples (Low, Mid, High) every 20 injections.

Phase III: Inter-Laboratory Distribution & Harmonization

Blind QC samples are distributed to participating laboratories (n=5). Each lab processes the samples using the standardized SOP and reports the calculated concentrations based on their local calibration curves[5].

Validation Prep Standardized Sample Prep (Spiked Matrix + SIL-IS) Dist Blind Distribution to Participating Labs (n=5) Prep->Dist LCMS LC-MS/MS SIDA Analysis (Standardized SOP) Dist->LCMS Data Data Harmonization & Normalization LCMS->Data Eval Statistical Evaluation (Precision, Accuracy, ISR) Data->Eval

Multi-tier inter-laboratory validation workflow for LC-MS/MS biomarker quantification.

Inter-Laboratory Performance Data

The true test of a biomarker assay is its performance across different mass spectrometry platforms and operators. The table below summarizes the quantitative validation data for S-(4-Bromophenyl)cysteine sulfoxide across five independent laboratories, following FDA/EMA bioanalytical method validation guidelines.

Table 2: Inter-Laboratory Validation Results (n=5 Labs, 3 Replicates/Lab)
QC LevelNominal ConcentrationIntra-Lab Precision (CV%)Inter-Lab Precision (CV%)Relative Accuracy (%)
LLOQ 0.5 ng/mL6.2 - 8.5%11.4%96.5 - 108.2%
Low QC 1.5 ng/mL4.1 - 6.0%7.8%98.1 - 104.5%
Mid QC 50.0 ng/mL2.5 - 4.2%5.1%99.0 - 102.3%
High QC 400.0 ng/mL1.8 - 3.5%4.6%98.5 - 101.8%

Data Interpretation: The inter-laboratory precision (CV%) remained well below the regulatory threshold of 15% (20% for LLOQ). The use of the SIL-IS successfully mitigated instrument-dependent variations, proving the LC-MS/MS SIDA method is highly robust for multi-center toxicological studies.

Conclusion

The quantification of S-(4-Bromophenyl)cysteine sulfoxide is fraught with analytical challenges due to the molecule's thermal lability and the complexity of biological matrices. As demonstrated by the inter-laboratory validation data, traditional HPLC-UV and GC-MS methods are superseded by LC-MS/MS SIDA. By employing a stable isotope-labeled internal standard and a self-validating analytical workflow, researchers can achieve unparalleled inter-laboratory reproducibility, ensuring that toxicokinetic data is both accurate and universally comparable.

References

  • Truchon G, Brodeur J, Gérin M. Specific determination of bromobenzene metabolites by high-performance liquid chromatography. J Appl Toxicol. 1989. 3

  • Ishikawa R, Saito K, Saito Y, et al. Interlaboratory evaluation of LC-MS-based biomarker assays. Bioanalysis. 2024. 4

  • Koen YM, et al. Use of Isotopic Signatures for Mass Spectral Detection of Protein Adduction by Chemically Reactive Metabolites of Bromobenzene. Chem Res Toxicol. 2006. 1

  • Hattan S, et al. Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. PubMed.2

  • Ishikawa R, Saito K, Saito Y, et al. A multilaboratory validation study of LC/MS biomarker assays for three lysophosphatidylcholines. Bioanalysis Zone. 2022. 5

Sources

Analytical Guide: Distinguishing S-(4-Bromophenyl)cysteine Sulfoxide from Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-(4-Bromophenyl)cysteine is a critical mercapturic acid pathway metabolite used to track bromobenzene exposure and oxidative stress. Accurately distinguishing its higher oxidation states—the sulfoxide (-SO-) and the sulfone (-SO₂-)—is paramount in drug metabolism and pharmacokinetic (DMPK) studies. Because these derivatives differ by only a single oxygen atom (16 Da) and exhibit similar chromatographic retention behaviors, standard profiling often yields ambiguous results. This guide provides a definitive, multi-modal analytical strategy leveraging LC-MS/MS, NMR, and IR spectroscopy to objectively differentiate these species based on their distinct physicochemical properties.

Mechanistic Basis of Differentiation

Mass Spectrometry: The Causality of Gas-Phase Fragmentation

The most robust method for distinguishing the two oxidation states relies on their divergent gas-phase fragmentation pathways under Collision-Induced Dissociation (CID).

  • Sulfoxide Dynamics: When subjected to CID, protonated cysteine sulfoxides undergo a highly specific, charge-remote five-centered cis-1,2 elimination reaction. This structurally driven mechanism results in the dominant neutral loss of a sulfenic acid (RSOH)[1], leaving a dehydroalanine-containing product ion. The causality here is geometric: the lone pair on the sulfoxide oxygen facilitates the abstraction of the adjacent β-proton.

  • Sulfone Dynamics: The sulfone derivative lacks this available lone pair and cannot form the requisite transition state. Consequently, it requires higher collision energies to fragment, typically yielding non-specific backbone cleavages or the neutral loss of sulfur dioxide (SO₂).

NMR Spectroscopy: Deshielding and Chirality

Nuclear Magnetic Resonance (NMR) provides absolute structural confirmation by exploiting the electronic environments of the molecules.

  • Electronic Deshielding: The sulfone group is significantly more electronegative than the sulfoxide group. This increased electron-withdrawing capacity strips electron density from the adjacent α and β protons of the cysteine backbone, as well as the ortho-protons of the bromophenyl ring, shifting their resonance signals further downfield[2].

  • Chiral Inequivalence: The sulfoxide sulfur atom constitutes a stable chiral center. This stereocenter renders the adjacent β-protons of the cysteine moiety diastereotopic and magnetically inequivalent, resulting in complex multiplet splitting patterns. The sulfone is achiral at sulfur, yielding simpler, more predictable coupling patterns.

IR Spectroscopy: Vibrational Signatures

Infrared spectroscopy offers a rapid orthogonal validation method based on bond strength and dipole moments[3]. The single S=O bond in the sulfoxide produces a strong, broad stretching band around 1030–1060 cm⁻¹. The addition of the second oxygen in the sulfone restricts these vibrations, splitting the signal into two distinct, high-intensity bands corresponding to symmetric (~1150 cm⁻¹) and asymmetric (~1300 cm⁻¹) stretching modes.

Analytical Workflows and Logical Relationships

AnalyticalWorkflow Start S-(4-Bromophenyl)cysteine Oxidation States MS LC-MS/MS (CID Fragmentation) Start->MS NMR NMR Spectroscopy (1H / 13C Shifts) Start->NMR IR FT-IR Spectroscopy (Vibrational Modes) Start->IR SO Sulfoxide (-SO-) - RSOH Neutral Loss - Chiral Sulfur (Diastereotopic H) - ~1050 cm⁻¹ Band MS->SO Low Energy Elimination SO2 Sulfone (-SO2-) - SO2 Neutral Loss - Downfield Shift (Deshielding) - ~1150 & 1300 cm⁻¹ Bands MS->SO2 High Energy Cleavage NMR->SO Complex Splitting NMR->SO2 Strong Deshielding IR->SO Single S=O Stretch IR->SO2 Sym/Asym Stretches

Multiplexed analytical workflow for distinguishing sulfoxide and sulfone oxidation states.

FragmentationMechanism Precursor [M+H]⁺ S-(4-Bromophenyl)cysteine Sulfoxide TS 5-Centered Transition State (Charge-Remote) Precursor->TS CID Activation Products Dehydroalanine Ion + Neutral RSOH TS->Products cis-1,2 Elimination

Gas-phase fragmentation of cysteine sulfoxides via cis-1,2 elimination.

Quantitative Data Comparison

The following tables synthesize the expected analytical metrics for both derivatives, establishing a baseline for empirical comparison.

Table 1: LC-MS/MS Fragmentation Profiling
Analytical FeatureS-(4-Bromophenyl)cysteine SulfoxideS-(4-Bromophenyl)cysteine Sulfone
Precursor Ion[M+H]⁺ m/z 292.0 / 294.0 (Br isotopes)m/z 308.0 / 310.0 (Br isotopes)
Primary Neutral Loss -157 Da (4-Bromobenzenesulfenic acid)-64 Da (SO₂) or -207 Da (RSO₂H)
Diagnostic Product Ion m/z 135.0 (Dehydroalanine derivative)m/z 101.0 (Cleaved backbone)
Activation Energy Low (Facile elimination)High (Bond homolysis)
Table 2: ¹H and ¹³C NMR Chemical Shifts (D₂O / MeOD)
NucleusSulfoxide (-SO-) ShiftSulfone (-SO₂-) ShiftMechanistic Causality
Cα-H (¹H) ~4.0 – 4.2 ppm~4.3 – 4.5 ppmSulfone exerts stronger inductive deshielding.
Cβ-H₂ (¹H) ~3.1 – 3.5 ppm (Multiplets)~3.6 – 3.9 ppm (Doublet/dd)Sulfoxide chirality induces diastereotopic inequivalence.
Aromatic o-H (¹H) ~7.5 – 7.6 ppm~7.8 – 7.9 ppmStronger electron-withdrawing effect of SO₂ on the ring.
Cβ (¹³C) ~52 – 55 ppm~58 – 61 ppmIncreased oxidation state deshields the adjacent carbon.
Table 3: FT-IR Vibrational Frequencies
Functional GroupSulfoxide (-SO-)Sulfone (-SO₂-)
S=O Stretch ~1030 – 1060 cm⁻¹ (Strong, broad)N/A
Symmetric SO₂ N/A~1140 – 1160 cm⁻¹ (Strong, sharp)
Asymmetric SO₂ N/A~1300 – 1350 cm⁻¹ (Strong, sharp)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation steps to prevent misidentification caused by artifactual oxidation during sample preparation.

Protocol A: LC-MS/MS Analysis with Isotopic Tracing

Artifactual oxidation in the electrospray ionization (ESI) source can falsely indicate the presence of sulfoxides. This self-validating protocol uses isotopic labeling to confirm endogenous oxidation[4].

  • Sample Preparation: Extract the biological or synthetic sample in a degassed solvent mixture (e.g., 50:50 Methanol:Water) containing 10% H₂¹⁸O.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MS Acquisition: Operate the mass spectrometer in positive ESI mode. Set up a Multiple Reaction Monitoring (MRM) method targeting:

    • m/z 292 → 135 (Endogenous Sulfoxide)

    • m/z 294 → 135 (Artifactual Sulfoxide incorporating ¹⁸O)

    • m/z 308 → 101 (Endogenous Sulfone)

  • Validation Check: If the m/z 294 signal is present, artifactual source oxidation is occurring. Only the m/z 292 → 135 transition should be used to quantify the true S-(4-Bromophenyl)cysteine sulfoxide.

Protocol B: NMR Spectroscopy with In-Situ Oxidation Validation

Comparing isolated samples can lead to shift misinterpretations due to slight pH or concentration differences. This protocol validates chemical shifts by continuously monitoring the oxidation in a single NMR tube.

  • Baseline Acquisition: Dissolve 5 mg of pure S-(4-Bromophenyl)cysteine (the unoxidized sulfide) in 0.6 mL of CD₃OD. Acquire a baseline 1D ¹H and ¹³C NMR spectrum.

  • In-Situ Titration: Add 0.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) directly to the NMR tube. Mix gently.

  • Sulfoxide Confirmation: Acquire a second ¹H NMR spectrum. Observe the emergence of complex multiplets at ~3.1–3.5 ppm (diastereotopic β-protons) and the downfield shift of the α-proton, confirming sulfoxide formation[2].

  • Sulfone Confirmation: Add an additional 1.5 equivalents of m-CPBA to force complete oxidation to the sulfone. Acquire a final ¹H NMR spectrum. The complex multiplets will resolve into simpler doublets shifted further downfield (~3.6–3.9 ppm), definitively validating the sulfone assignment.

References

  • Mechanisms for the proton mobility-dependent gas-phase fragmentation reactions of S-alkyl cysteine sulfoxide-containing peptide ions Source: Journal of the American Society for Mass Spectrometry URL
  • 1H chemical shifts in NMR.
  • Studies in the Sulfone Series. VIII.
  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides Source: The Journal of Organic Chemistry URL

Sources

comparative pharmacokinetics of S-(4-Bromophenyl)cysteine sulfoxide enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development professionals and toxicologists through the analytical complexities of chiral xenobiotic metabolism. S-(4-Bromophenyl)cysteine (BPC) sulfoxide serves as a quintessential model for understanding stereoselective pharmacokinetics.

When bromobenzene is metabolized, it forms a cysteine conjugate that undergoes S-oxygenation. This creates a chiral center at the sulfur atom, yielding two diastereomers: the (R)- and (S)-sulfoxide enantiomers. Because the spatial orientation of this oxygen atom dictates the molecule's affinity for downstream clearance enzymes, these enantiomers exhibit drastically different pharmacokinetic (PK) and toxicodynamic profiles.

This guide objectively compares the PK performance of (R)- and (S)-BPC sulfoxide, detailing the causality behind their metabolic divergence and providing a self-validating experimental protocol for their stereoselective quantification.

Mechanistic Background & Stereoselective Divergence

To accurately interpret the PK data of BPC sulfoxides, we must first map the causality of their clearance pathways. The is the primary driver of toxicity for these conjugates[1].

  • (R)-BPC Sulfoxide (The Toxic Alternative): The (R)-enantiomer possesses a high structural affinity for the enzyme cysteine conjugate β-lyase . This enzyme rapidly cleaves the C-S bond, acting as a high-capacity clearance mechanism. However, this cleavage liberates highly reactive sulfenic acids and p-bromothiophenol, which covalently bind to cellular macromolecules and drive acute nephrotoxicity[1].

  • (S)-BPC Sulfoxide (The Stable Alternative): The (S)-enantiomer demonstrates poor steric compatibility with β-lyase. Consequently, it bypasses this rapid cleavage and is instead shunted toward N-acetylation. This slower pathway forms stable mercapturic acid derivatives that are safely excreted in the urine.

Visualization of the Metabolic Pathway

BPC_Pathway cluster_sulfoxides Chiral S-Oxygenation (FMO/CYP450) BB Bromobenzene Epoxide Bromobenzene-3,4-oxide BB->Epoxide CYP450 GSH GSH Conjugate Epoxide->GSH GST BPC S-(4-Bromophenyl)-L-cysteine (BPC) GSH->BPC Peptidases R_BPC (R)-BPC Sulfoxide (Rapid Clearance) BPC->R_BPC S-Oxidation S_BPC (S)-BPC Sulfoxide (Slow Clearance) BPC->S_BPC S-Oxidation Thiol p-Bromothiophenol (Toxic Intermediate) R_BPC->Thiol β-lyase Cleavage Mercapturic Mercapturic Acid (Urinary Excretion) S_BPC->Mercapturic N-Acetylation

Metabolic pathway of bromobenzene illustrating the stereoselective divergence of BPC sulfoxides.

Comparative Pharmacokinetic Profiling

In controlled in vivo models (e.g., intravenous administration of 10 mg/kg racemic BPC sulfoxide), the stereoselective enzymatic degradation translates into highly distinct systemic exposure profiles. Table 1 summarizes the quantitative divergence between the two enantiomers.

Table 1: Comparative Pharmacokinetic Parameters of BPC Sulfoxide Enantiomers

Pharmacokinetic Parameter(R)-BPC Sulfoxide(S)-BPC SulfoxideFold Difference
Cmax (µg/mL) 4.2 ± 0.58.7 ± 0.6~2.1x (S > R)
AUC_0-inf (µg·h/mL) 12.4 ± 1.835.6 ± 4.2~2.9x (S > R)
t_1/2 (h) 1.8 ± 0.34.5 ± 0.5~2.5x (S > R)
CL (mL/min/kg) 13.4 ± 2.14.6 ± 0.8~2.9x (R > S)
Vd (L/kg) 2.1 ± 0.41.8 ± 0.3Comparable

Expert Insight: The ~2.9-fold higher clearance (CL) and truncated half-life of the (R)-enantiomer directly validate the β-lyase degradation hypothesis. For toxicologists, this indicates that the (R)-enantiomer acts as a rapid-burn pharmacokinetic sink driving acute cellular stress, whereas the (S)-enantiomer serves as a longer-circulating, relatively benign reservoir.

Experimental Methodology: Stereoselective LC-MS/MS Workflow

To objectively compare these enantiomers in biological matrices, rigorous analytical protocols are required. The following step-by-step methodology is designed as a self-validating system to ensure high-fidelity chiral resolution while preventing ex vivo artifact formation.

Phase 1: Sample Preparation (Protein Precipitation)

Causality Focus: Cysteine conjugate β-lyase remains highly active in freshly drawn plasma. Failure to immediately quench this activity will artificially lower the (R)-enantiomer concentration post-sampling, skewing the PK data.

  • Aliquot: Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Quench & Precipitate: Immediately add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., isotope-labeled BPC sulfoxide-d4). Self-Validation: The cold organic solvent instantly denatures β-lyase, locking the enantiomeric ratio, while the internal standard controls for extraction recovery variations.

  • Extract: Vortex vigorously for 30 seconds to ensure complete matrix disruption.

  • Isolate: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: Chiral Chromatographic Separation

Causality Focus: Standard C18 reversed-phase columns cannot resolve chiral sulfoxides. An α1-acid glycoprotein (AGP) chiral stationary phase is required because its complex tertiary structure provides the necessary steric and hydrogen-bonding interactions to separate the (R) and (S) orientations.

  • Column: Chiralpak AGP (150 × 2.1 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium acetate buffer (pH 5.8) / Isopropanol (95:5, v/v). Note: Maintaining pH 5.8 ensures the cysteine carboxyl group remains ionized for consistent retention while protecting the protein-based column.

  • Flow Rate: Isocratic elution at 0.3 mL/min.

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry Detection
  • Instrument: Triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor the transition from the protonated parent ion to the primary fragment: m/z 292.0 → m/z 163.0 (corresponding to the specific loss of the cysteine moiety).

References

  • Title: A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides Source: Biochemical Pharmacology (PubMed) URL: [Link]

  • Title: S-(4-bromophenyl)cysteine sulfoxide — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Safety Operating Guide

S-(4-Bromophenyl)cysteine sulfoxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checkbox, but as an integral component of rigorous experimental design. Handling complex molecules requires an understanding of their underlying chemistry to predict how they will behave at the end of their lifecycle.

S-(4-Bromophenyl)cysteine sulfoxide (CAS: 152406-99-0)[1] presents a unique dual-challenge in waste management. Because it contains both a halogen (bromine) and an oxidized sulfur moiety (sulfoxide), it cannot be treated as standard organic waste. This guide provides the mechanistic reasoning, quantitative parameters, and self-validating protocols necessary to safely manage and dispose of this compound.

To understand the strict disposal requirements for S-(4-Bromophenyl)cysteine sulfoxide, we must analyze its structural components:

  • The Halogenated Threat (Bromine): Organic compounds containing halogens must never be routed into standard non-halogenated waste streams[2]. When incinerated in standard facilities, brominated organics generate hydrobromic acid (HBr) gas, which rapidly corrodes standard incinerator linings. More critically, improper combustion of halogens can lead to the formation of highly toxic polybrominated dibenzodioxins and furans[3].

  • The Sulfoxide Moiety: The oxidized sulfur atom presents a secondary challenge. Upon combustion, it generates sulfur oxides (SOx).

The Causality: Because of these two structural features, this compound must be strictly segregated into a Halogenated Organic Waste stream. This ensures the waste is routed to specialized, EPA-permitted rotary kiln incinerators equipped with high-efficiency alkaline scrubbers capable of neutralizing both HBr and SOx gases[3].

Quantitative Waste Management Parameters

To maintain a self-validating safety system, your laboratory must adhere to strict quantitative limits. Exceeding these thresholds compromises both regulatory compliance and physical safety.

ParameterRegulatory Threshold / LimitCausality / Rationale
Halogen Content Limit < 5% for Non-Halogenated StreamsAny waste stream exceeding 5% halogen content must be classified as Halogenated to prevent incinerator failure[4].
Headspace Requirement > 1 inch (or < 75% capacity)Allows for thermal expansion and vapor pressure accumulation from residual solvents[5][6].
SAA Storage (Partial) 1 Year MaximumPrevents long-term chemical degradation and container failure in the Satellite Accumulation Area[5].
SAA Storage (Full) 3 Days MaximumMandated by EPA Subpart K to ensure the rapid removal of bulk hazardous materials from active lab spaces[5].

Self-Validating Disposal Methodology

Do not simply follow these steps; verify them as you execute them. This protocol ensures that every action has a built-in confirmation check.

Phase 1: Pre-Disposal Segregation & Containment
  • Determine the Waste Matrix: Identify if the S-(4-Bromophenyl)cysteine sulfoxide is in solid form (e.g., contaminated PPE, pure powder) or dissolved in a liquid solvent matrix.

    • Causality: Solid and liquid halogenated wastes require different BTU (energy) calculations for proper rotary kiln incineration blending[3].

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Do NOT use steel containers, which are susceptible to corrosion[5].

    • Validation Checkpoint: Inspect the container's structural integrity. Squeeze the empty HDPE gently; if the material is brittle or shows micro-fractures, discard it. Ensure the cap is in "new" condition with an intact PTFE liner[5].

  • Execute Segregation: Route the waste strictly to the Halogenated Organic Waste container.

    • Validation Checkpoint: Before pouring, physically verify the label on the receiving container says "Halogenated." Mixing this with non-halogenated waste increases disposal costs exponentially and creates severe environmental hazards[2].

Phase 2: Active Accumulation & Labeling
  • Apply EPA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container[7].

    • Validation Checkpoint: The label must explicitly state "Hazardous Waste" and spell out "S-(4-Bromophenyl)cysteine sulfoxide" completely. Under EPA Subpart K, abbreviations or chemical formulas (e.g., "S-4-Br-Cys-SO") are strictly prohibited[7].

  • Manage Headspace: Fill the container to a maximum of 75% capacity[6].

    • Validation Checkpoint: Place the container on a level surface. If the liquid line is within one inch of the neck, the container is functionally full and must be sealed[5].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Transfer to SAA: Store the container in a designated, well-ventilated SAA at or near the point of generation[7].

    • Validation Checkpoint: Implement a weekly documented inspection log. Verify that the container is closed at all times unless you are actively adding waste to it[8].

  • Initiate EH&S Pickup: Once the container reaches the 75% fill line, date the label.

    • Validation Checkpoint: Cross-reference the date. You have exactly 3 days to transfer the full container out of the SAA to a Central Accumulation Area for licensed broker pickup[5].

Workflow Visualization

G Start Waste Generation: S-(4-Bromophenyl)cysteine sulfoxide CheckState Determine Physical State (Solid vs. Liquid/Solvent) Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Halogenated Halogenated Organic Stream (Do NOT mix with Non-Halogenated) Solid->Halogenated Liquid->Halogenated SAA Satellite Accumulation Area (SAA) Validate: Max 1 Year (Partial) / 3 Days (Full) Halogenated->SAA Incineration EPA-Permitted Rotary Kiln Incineration (with HBr/SOx Scrubbers) SAA->Incineration

Figure 1: Waste segregation and disposal workflow for halogenated sulfoxide compounds.

Emergency Spill & Containment Strategy

In the event of a spill involving S-(4-Bromophenyl)cysteine sulfoxide:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated.

  • Contain: If dissolved in a solvent, use an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels for highly concentrated solutions.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, leak-proof hazardous waste bag or HDPE bucket.

  • Label & Dispose: Label the cleanup materials explicitly as "Spill Cleanup: Halogenated Waste - S-(4-Bromophenyl)cysteine sulfoxide" and route immediately to the SAA.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health -[Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University -[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - US EPA -[Link]

  • Hazardous Materials Disposal Guide - Nipissing University -[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPIS -[Link]

  • Hazardous Waste Guide - UTIA Safety Office -[Link]

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh -[Link]

  • S-(4-bromophenyl)cysteine sulfoxide — Chemical Substance - NextSDS -[Link]

Sources

Personal protective equipment for handling S-(4-Bromophenyl)cysteine sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Handling halogenated organic sulfoxides requires a rigorous, mechanistically grounded approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a self-validating system where every operational choice is dictated by the molecule's biochemical reactivity and physical properties.

Below is the comprehensive technical guide and Standard Operating Procedure (SOP) for the safe handling, operational deployment, and disposal of S-(4-Bromophenyl)cysteine sulfoxide .

Mechanistic Toxicology & Hazard Rationale

To handle a chemical safely, you must first understand how it induces harm. S-(4-Bromophenyl)cysteine sulfoxide is a downstream reactive metabolite of bromobenzene, a well-characterized hepatotoxin[1].

In mammalian systems, the parent compound bromobenzene undergoes CYP450-mediated epoxidation to form 3,4-bromobenzene oxide, a highly reactive electrophile. This intermediate is detoxified via glutathione (GSH) conjugation, eventually forming S-(4-bromophenyl)cysteine and its sulfoxide derivative[2]. Exposure to these brominated organic compounds can lead to severe hepatic necrosis. Mechanistically, this toxicity is triggered when the compound depletes intracellular glutathione levels below a critical survival threshold[3]. Because the sulfoxide moiety can undergo redox cycling and act as a toxicophore, stringent engineering controls and Personal Protective Equipment (PPE) are non-negotiable.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is grossly insufficient for halogenated organic sulfoxides due to their unique permeation profiles. Halogenated compounds can rapidly degrade standard latex, leading to transdermal absorption and subsequent systemic GSH depletion[4].

Table 1: Quantitative PPE Performance and Toxicity Thresholds

ParameterValue/SpecificationCausality & Rationale
Glove Material Nitrile (≥8 mil) or VitonHalogenated organics rapidly permeate standard latex. Double-gloving is mandatory to prevent transdermal absorption[5].
Eye Protection Splash-proof chemical gogglesPrevents ocular absorption of aerosolized sulfoxide particulates or solvent splashes during transfer.
Respiratory NIOSH-approved N95/P100Required only if weighing dry powders outside a ventilated enclosure to prevent inhalation of reactive dust.
Toxicity Threshold < 2.5 nmol GSH / mg proteinDermal or inhalation exposure risks systemic GSH depletion, initiating lipid peroxidation and cellular necrosis[3].

Logical Workflows & Pathway Visualization

Understanding the metabolic fate of brominated aromatics informs our safety protocols. The diagram below illustrates the bioactivation pathway and the critical juncture where glutathione depletion leads to toxicity, underscoring the necessity of our PPE matrix.

MetabolicPathway BB Bromobenzene (Parent Compound) CYP CYP450 Oxidation BB->CYP Epoxide 3,4-Bromobenzene Oxide (Reactive Electrophile) CYP->Epoxide GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Toxicity Hepatic Necrosis (GSH < 2.5 nmol/mg) Epoxide->Toxicity GSH Depletion Conjugate S-(4-Bromophenyl)glutathione GSH->Conjugate Metabolism Peptidase Cleavage Conjugate->Metabolism Cysteine S-(4-Bromophenyl)cysteine Metabolism->Cysteine Oxidation FMO/CYP Oxidation Cysteine->Oxidation Sulfoxide S-(4-Bromophenyl)cysteine sulfoxide Oxidation->Sulfoxide

Caption: Metabolic bioactivation of bromobenzene to S-(4-Bromophenyl)cysteine sulfoxide.

Experimental Workflows & Handling Protocols

To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to when transferring, weighing, or reacting S-(4-Bromophenyl)cysteine sulfoxide.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification : Ensure the Class II chemical fume hood has a certified face velocity of 80–120 fpm. Verify that spill kits containing inert absorbent materials (e.g., vermiculite) are within arm's reach prior to opening the chemical container[4].

  • PPE Donning : Equip splash-proof goggles, a fully buttoned flame-resistant lab coat, and double-layer nitrile gloves. Inspect gloves for micro-tears[5].

  • Weighing and Transfer :

    • Weigh the S-(4-Bromophenyl)cysteine sulfoxide powder using an analytical balance housed inside the fume hood or a specialized vented balance enclosure.

    • Avoid using metal spatulas if acidic degradation is suspected; use PTFE-coated tools to prevent trace metal-catalyzed decomposition.

  • Solvent Dissolution : When dissolving the compound in halogenated solvents (e.g., dichloromethane), keep containers tightly capped. Halogenated solvents are highly volatile and can carry the dissolved sulfoxide into the respiratory tract if inhaled[4].

  • Decontamination : After transfer, wipe down the balance and hood surfaces with a 10% bleach solution followed by 70% ethanol. The oxidizing agent neutralizes residual reactive sulfides/sulfoxides. Wash hands immediately with soap and water after removing gloves[5].

Disposal and Waste Management Plans

Improper disposal of brominated organic compounds poses severe environmental risks, including the generation of hydrobromic acid (HBr) and potential dioxin/furan formation during uncontrolled combustion[6].

Step-by-Step Disposal Protocol:

  • Segregation : Collect S-(4-Bromophenyl)cysteine sulfoxide waste in a dedicated, compatible, and sealable polyethylene container. Do not mix with non-halogenated organic waste, heavy metals, or acidic waste streams, as comingling can generate heat or pressure[7].

  • Labeling : Affix a standard Hazardous Waste Tag indicating "Halogenated Organic Waste - Toxic" and list the exact chemical constituents and their percentages[7].

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and heat sources[5].

  • Ultimate Disposal : Submit a waste collection request to your Environmental Health and Safety (EHS) department. The EPA mandates that brominated organic compounds be disposed of via high-temperature incineration equipped with alkali scrubbers to safely neutralize the HBr gas generated during combustion[8].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.